Methyl 5-chlorothiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chlorothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMKVGZBIZHJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725580 | |
| Record name | Methyl 5-chlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36157-43-4 | |
| Record name | Methyl 5-chloro-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36157-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-chlorothiophene-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 5-chlorothiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. Two primary synthetic strategies are critically evaluated: a two-step approach via the synthesis and subsequent esterification of 5-chlorothiophene-3-carboxylic acid, and a more direct route involving the chlorination of a pre-existing methyl thiophene-3-carboxylate. Detailed, field-tested protocols, safety considerations, and thorough characterization data are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are privileged scaffolds in modern organic chemistry, renowned for their diverse biological activities and applications in materials science. The introduction of specific substituents onto the thiophene ring allows for the fine-tuning of their physicochemical and pharmacological properties. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the chloro, and carboxylate moieties at specific positions of the thiophene ring offers versatile handles for further chemical transformations, making it a sought-after precursor in drug discovery programs targeting a range of therapeutic areas.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from two principal strategic directions. The choice between these pathways often depends on the availability of starting materials, desired scale of synthesis, and specific purity requirements.
-
Strategy A: Two-Step Synthesis via a Carboxylic Acid Intermediate. This is a robust and often preferred method that involves the initial synthesis of 5-chlorothiophene-3-carboxylic acid, followed by its esterification to the desired methyl ester. This approach offers greater control over the introduction of the chloro and carboxylate functionalities and often simplifies purification.
-
Strategy B: Direct Chlorination of a Thiophene Ester. This approach involves the direct chlorination of a pre-synthesized methyl thiophene-3-carboxylate. While potentially more atom-economical, this route can be challenging due to the high reactivity of the thiophene ring towards electrophilic substitution, which can lead to a mixture of chlorinated products and difficulties in achieving regioselectivity.
This guide will focus on providing a detailed protocol for Strategy A, as it generally offers a more reliable and controllable route to the target compound. A conceptual overview of Strategy B will also be presented for comparative purposes.
Caption: Overview of the two primary synthetic strategies.
Detailed Experimental Protocol: A Two-Step Approach (Strategy A)
This section provides a comprehensive, step-by-step methodology for the synthesis of this compound, commencing with the preparation of the key intermediate, 5-chlorothiophene-3-carboxylic acid.
Part I: Synthesis of 5-chlorothiophene-3-carboxylic acid
The synthesis of this crucial intermediate can be achieved through a multi-step sequence starting from thiophene-3-methanol[1]. This method, while involving several transformations, provides a reliable route to the desired product.
Caption: Reaction sequence for the synthesis of the carboxylic acid intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Supplier |
| Thiophene-3-methanol | 114.16 | (As required) | Sigma-Aldrich |
| Phosphorus trichloride | 137.33 | (Stoichiometric) | Sigma-Aldrich |
| Potassium cyanide | 65.12 | (Stoichiometric) | Sigma-Aldrich |
| Cuprous chloride | 98.99 | (Stoichiometric) | Sigma-Aldrich |
| Oxidizing agent (e.g., KMnO₄) | Varies | (Stoichiometric) | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | (Solvent) | Fisher Scientific |
| Diethyl ether | 74.12 | (Solvent) | Fisher Scientific |
| Hydrochloric acid (HCl) | 36.46 | (For workup) | VWR |
| Sodium bicarbonate (NaHCO₃) | 84.01 | (For workup) | VWR |
| Anhydrous magnesium sulfate | 120.37 | (Drying agent) | Sigma-Aldrich |
Step-by-Step Protocol:
-
Chlorination of Thiophene-3-methanol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve thiophene-3-methanol in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add phosphorus trichloride dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of ice-water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield thiophene-3-chloride.
-
Cyanation of Thiophene-3-chloride: In a well-ventilated fume hood, dissolve the crude thiophene-3-chloride in a suitable solvent such as dimethyl sulfoxide (DMSO). Add potassium cyanide portion-wise, ensuring the temperature does not exceed 30 °C. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material. Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain thiophene-3-cyanide. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Formylation and Chlorination: The thiophene-3-cyanide is then subjected to a reaction with cuprous chloride to introduce the chloro group at the 5-position and convert the cyano group to an aldehyde, yielding 5-chloro-3-thiophenecarboxaldehyde[1]. This transformation is a complex process and requires careful control of reaction conditions.
-
Oxidation to 5-chlorothiophene-3-carboxylic acid: Dissolve the 5-chloro-3-thiophenecarboxaldehyde in a suitable solvent mixture, such as aqueous acetone. Add a solution of a strong oxidizing agent, like potassium permanganate, dropwise at 0 °C. After the addition, allow the reaction to proceed at room temperature until the characteristic purple color of the permanganate disappears. Filter the reaction mixture to remove manganese dioxide, and wash the filter cake with hot water. Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-chlorothiophene-3-carboxylic acid as a white to beige solid[1].
Characterization of 5-chlorothiophene-3-carboxylic acid:
-
Appearance: White to beige solid.
-
Melting Point: Approximately 145-148 °C.
-
Solubility: Soluble in common organic solvents like chloroform, dichloromethane, and ethanol[1].
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (s, 1H, H-2), ~7.3 (s, 1H, H-4).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168 (C=O), ~138 (C-5), ~135 (C-3), ~128 (C-2), ~127 (C-4).
-
IR (KBr, cm⁻¹): ~3100-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1550, ~1450 (C=C stretch).
-
Part II: Fischer Esterification to this compound
The final step is the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) in the presence of an acid catalyst.
Caption: Workflow for the Fischer Esterification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Supplier |
| 5-chlorothiophene-3-carboxylic acid | 162.59 | (As synthesized) | - |
| Methanol (anhydrous) | 32.04 | (Large excess) | Sigma-Aldrich |
| Sulfuric acid (conc.) | 98.08 | (Catalytic amount) | Fisher Scientific |
| Diethyl ether | 74.12 | (Solvent for extraction) | VWR |
| Saturated sodium bicarbonate | 84.01 | (For workup) | VWR |
| Brine | - | (For washing) | - |
| Anhydrous sodium sulfate | 142.04 | (Drying agent) | Sigma-Aldrich |
| Silica gel | - | (For chromatography) | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chlorothiophene-3-carboxylic acid in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. The bicarbonate wash should be performed carefully due to potential CO₂ evolution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.
Characterization of this compound:
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Molecular Formula: C₆H₅ClO₂S
-
Molecular Weight: 176.61 g/mol
-
Spectroscopic Data (Estimated based on analogous compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (s, 1H, H-2), ~7.2 (s, 1H, H-4), ~3.8 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~162 (C=O), ~137 (C-5), ~134 (C-3), ~127 (C-2), ~126 (C-4), ~52 (OCH₃).
-
IR (neat, cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester stretch), ~1550, ~1440 (C=C stretch).
-
Mass Spectrometry (EI): m/z (%) 176 (M⁺), 145 (M⁺ - OCH₃).
-
Alternative Synthetic Route: Direct Chlorination (Strategy B)
An alternative, though potentially less selective, approach is the direct chlorination of methyl thiophene-3-carboxylate. Thiophene is highly susceptible to electrophilic substitution, and controlling the regioselectivity of chlorination can be challenging, often leading to a mixture of isomers.
Common chlorinating agents for thiophenes include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The reaction conditions, including the choice of solvent and temperature, play a critical role in determining the product distribution. While this method could be more direct, significant process optimization would be required to achieve a high yield of the desired 5-chloro isomer.
Safety and Handling
-
5-chlorothiophene-3-carboxylic acid: This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Phosphorus trichloride, Potassium cyanide, Sulfuric acid: These reagents are highly corrosive and/or toxic. Consult the respective Safety Data Sheets (SDS) for detailed handling and emergency procedures.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the preparation of 5-chlorothiophene-3-carboxylic acid followed by Fischer esterification. This method offers excellent control and generally provides good yields of the desired product. While direct chlorination of the corresponding ester presents a more atom-economical alternative, it is often hampered by a lack of regioselectivity. The detailed protocols and characterization data provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for their research and development endeavors.
References
Methyl 5-chlorothiophene-3-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 5-chlorothiophene-3-carboxylate
Introduction: Unveiling a Versatile Heterocyclic Scaffold
This compound (CAS No. 36157-43-4) is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its strategic placement of chloro, methyl ester, and thiophene ring functionalities makes it a highly versatile intermediate. The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its favorable electronic properties and ability to engage in various biological interactions.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility in the fields of pharmaceutical development and materials science.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application in synthesis, dictating reaction conditions, purification strategies, and handling procedures.
Core Chemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 36157-43-4 | [1][2] |
| Molecular Formula | C₆H₅ClO₂S | [1][2] |
| Molecular Weight | 176.62 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | ≥ 97% | [2] |
| IUPAC Name | This compound | [1] |
| InChI Key | JRMKVGZBIZHJTH-UHFFFAOYSA-N | [2] |
Note: Data for properties like melting and boiling points are not consistently available for the 3-carboxylate isomer in the provided search results, unlike its 2-carboxylate counterpart.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra for this exact compound are not detailed in the initial search, characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show distinct signals for the two aromatic protons on the thiophene ring and the methyl ester protons. ¹³C NMR would provide information on the carbon skeleton.[4][5]
-
Infrared (IR) Spectroscopy : Key stretches would include the C=O of the ester group and various C-H, C=C, and C-S bonds of the substituted thiophene ring.[4]
-
Mass Spectrometry (MS) : Would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.
Synthesis and Production
While specific industrial synthesis routes for this compound are proprietary, a logical laboratory-scale synthesis can be proposed based on the chemistry of its parent acid, 5-chlorothiophene-3-carboxylic acid. The most straightforward method is a classic Fischer esterification.
Proposed Synthetic Workflow: Fischer Esterification
Caption: Proposed synthesis of this compound.
Experimental Protocol: Fischer Esterification (Generalized)
-
Reaction Setup : To a round-bottom flask, add 5-chlorothiophene-3-carboxylic acid (1.0 eq).
-
Reagent Addition : Add an excess of methanol to act as both reactant and solvent. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heating : Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup : Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction : Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or column chromatography to yield the final ester.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its reactivity, which allows it to serve as a scaffold for constructing more complex molecular architectures. The chloro-substituent is particularly important, enabling participation in cross-coupling reactions.
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds.[6][7] For this compound, this reaction allows for the substitution of the chlorine atom with a wide variety of aryl, heteroaryl, or vinyl groups from boronic acids or esters. This is a foundational technique in drug discovery for creating libraries of novel compounds.[6][8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[6][7]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[7][10]
-
Reaction : Heat the mixture (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[6]
-
Workup and Purification : After cooling, perform an aqueous workup. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by silica gel column chromatography.[6]
The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates, especially less reactive heteroaryl chlorides.[9]
Key Applications in Research and Development
The derivatives of chlorothiophenes are instrumental in synthesizing compounds with significant biological activity.
Pharmaceutical Development
Thiophene-containing compounds exhibit a vast range of biological activities and are integral to numerous approved drugs.[3][9] this compound is a key intermediate for synthesizing fused heterocyclic systems like thieno[2,3-b]pyridines and thieno[3,2-b]pyridines. These scaffolds are at the core of molecules investigated for various therapeutic applications:
-
Anticancer Agents : Thieno[3,2-b]pyridine derivatives have shown potential as antitumor agents, particularly against triple-negative breast cancer cell lines.[8]
-
Anti-inflammatory and Antiviral Compounds : The thieno[2,3-b]pyridine core is associated with anti-inflammatory, antiviral, and antimicrobial properties.[11][12]
-
CNS Disorders : Certain derivatives have been explored for the treatment of central nervous system disorders.[11]
The ability to easily diversify the thiophene core via cross-coupling reactions makes this starting material invaluable for structure-activity relationship (SAR) studies in drug discovery.[13]
Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of:
-
Agrochemicals : Used in creating pesticides and herbicides for crop protection.[13]
-
Specialty Chemicals : Employed in the production of fine chemicals where its specific structure can lead to innovative materials with unique electronic or optical properties.[13][14]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following information is aggregated from safety data for the closely related 5-chlorothiophene-2-carboxylic acid and its methyl ester.
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | Signal Word: Warning. Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][15] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[16][17] |
| Handling | - | Use only outdoors or in a well-ventilated area. Prevent generation of vapor or mist.[16] |
| Storage | - | Keep container tightly closed. Store in a cool, well-ventilated, and shaded area.[16] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Skin: Wash with plenty of soap and water. Inhalation: Remove person to fresh air. Ingestion: Call a POISON CENTER or doctor if you feel unwell.[16] | - |
| Fire Fighting | - | Use dry powder, foam, water spray, or carbon dioxide as extinguishing media. |
Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[16][17]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex molecules. For researchers in drug discovery, it offers a gateway to novel therapeutic agents built upon the privileged thiophene scaffold. For materials scientists, it is a building block for next-generation materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full potential.
References
- 1. parchem.com [parchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
- 15. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to the Structure Elucidation of Methyl 5-chlorothiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive, in-depth exploration of the analytical techniques and data interpretation required for the structural elucidation of methyl 5-chlorothiophene-3-carboxylate, a key heterocyclic building block.
Introduction: The Importance of Structural Verification
This compound (C₆H₅ClO₂S, Molar Mass: 176.61 g/mol ) is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates a robust and unequivocal method for confirming its chemical structure. The precise arrangement of the chloro, and methyl carboxylate substituents on the thiophene ring dictates its reactivity and physicochemical properties. This guide will detail a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a self-validating system for its structural confirmation.
The Elucidation Workflow: A Multi-faceted Approach
The structural elucidation of an organic molecule is akin to solving a puzzle. Each piece of spectroscopic data provides unique clues, and their combination leads to a definitive structural assignment. The logical workflow for the analysis of this compound is a systematic process of gathering and interpreting data from complementary techniques.
Figure 1: A schematic representation of the integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its connectivity.
Predicted ¹H and ¹³C NMR Data
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the chlorine atom and the methyl carboxylate group, along with the aromaticity of the thiophene ring, will dictate the resonance positions of the protons and carbons. Based on data from analogous substituted thiophenes, the following spectral data is predicted for this compound in a deuterated chloroform (CDCl₃) solvent.[1]
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~7.8 - 8.0 | d | ~128 - 130 |
| H-4 | ~7.4 - 7.6 | d | ~125 - 127 |
| -OCH₃ | ~3.9 | s | ~52 |
| C=O | - | - | ~162 |
| C-3 | - | - | ~130 - 132 |
| C-5 | - | - | ~135 - 137 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. 'd' denotes a doublet and 's' denotes a singlet.
The "Why" Behind the Chemical Shifts
-
Thiophene Ring Protons (H-2 and H-4): The protons on the thiophene ring are expected to appear in the aromatic region (7-8 ppm). The proton at the 2-position (H-2) is anticipated to be the most downfield (higher ppm) due to the anisotropic effect of the adjacent ester carbonyl group and the deshielding effect of the sulfur atom. The proton at the 4-position (H-4) will also be in the aromatic region but likely at a slightly lower chemical shift.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a shielded environment and are expected to appear as a sharp singlet around 3.9 ppm.
-
Thiophene Ring Carbons: The carbon atoms of the thiophene ring will resonate in the aromatic region of the ¹³C NMR spectrum (120-140 ppm). The carbon attached to the chlorine atom (C-5) is expected to be the most downfield due to the electronegativity of chlorine. The carbonyl carbon of the ester will appear at a significantly downfield shift, typically around 162 ppm.
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments reveal the connectivity between them.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the signals for H-2 and H-4 would be expected, confirming their through-bond coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons in the thiophene ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). Key expected HMBC correlations are illustrated in the diagram below.
Figure 2: Key expected HMBC correlations for this compound.
Experimental Protocol: NMR Sample Preparation and Acquisition
A well-prepared NMR sample is critical for obtaining high-quality data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Mass Spectrometry: Determining the Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.[2][3][4][5]
Predicted Mass Spectrum
-
Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 176. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 178 with about one-third the intensity of the [M]⁺ peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃).
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 176 | Molecular ion (with ³⁵Cl) |
| [M+2]⁺ | 178 | Molecular ion (with ³⁷Cl) |
| [M-OCH₃]⁺ | 145 | Loss of the methoxy radical |
| [M-COOCH₃]⁺ | 117 | Loss of the methyl carboxylate radical |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the substituted thiophene ring.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 | C-H stretch (aromatic) | Medium |
| ~2950 | C-H stretch (methyl) | Medium |
| ~1720 | C=O stretch (ester) | Strong |
| ~1550-1400 | C=C stretch (thiophene ring) | Medium |
| ~1250 | C-O stretch (ester) | Strong |
| ~850-700 | C-H out-of-plane bend (thiophene) | Strong |
| ~700-600 | C-Cl stretch | Medium-Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is achieved through the synergistic application of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR data, supported by 2D correlation experiments, provide the detailed carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and the presence of a chlorine atom. Infrared spectroscopy provides definitive evidence for the key functional groups. The convergence of data from these independent analytical techniques provides a high degree of confidence in the final structural assignment, ensuring the identity and purity of this important chemical entity for its application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. scispace.com [scispace.com]
- 4. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. iosrjournals.org [iosrjournals.org]
- 7. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to the Spectroscopic Characterization of Methyl 5-chlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of a Novel Thiophene Derivative
In the realm of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. Methyl 5-chlorothiophene-3-carboxylate, a substituted thiophene, represents a class of compounds with significant potential in medicinal chemistry and organic electronics. This guide provides an in-depth, technical exploration of the expected spectroscopic data for this molecule.
I. Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its distinct arrangement of a thiophene ring, a chlorine atom, and a methyl carboxylate group, dictates its unique spectroscopic fingerprint. The electronegativity of the chlorine atom and the electron-withdrawing nature of the ester group significantly influence the electron density distribution within the thiophene ring, thereby affecting the chemical shifts of the ring protons and carbons in NMR spectroscopy. Similarly, the vibrational modes of the various functional groups will give rise to characteristic absorption bands in the IR spectrum, while the molecule's mass and fragmentation pathways will be observable in its mass spectrum.
Caption: Molecular structure of this compound.
II. Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to reveal two distinct signals for the aromatic protons on the thiophene ring and a singlet for the methyl ester protons. The chemical shifts of the ring protons are influenced by the positions of the chloro and methyl carboxylate substituents.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.8 - 8.0 | Doublet | ~1.5 - 2.0 | Deshielded due to the anisotropic effect of the adjacent ester group and the electronegativity of the sulfur atom. |
| H-4 | 7.2 - 7.4 | Doublet | ~1.5 - 2.0 | Less deshielded compared to H-2. Its chemical shift is influenced by the chlorine at the 5-position. |
| -OCH₃ | 3.8 - 3.9 | Singlet | - | Characteristic chemical shift for a methyl ester. |
Causality in Experimental Choices:
When acquiring a ¹H NMR spectrum for this compound, deuterated chloroform (CDCl₃) would be a suitable solvent. A standard 400 or 500 MHz spectrometer would provide sufficient resolution to observe the predicted small coupling constant between H-2 and H-4.
III. Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 162 - 165 | Typical range for an ester carbonyl carbon. |
| C-3 | 130 - 135 | Attached to the electron-withdrawing ester group. |
| C-5 | 128 - 132 | Attached to the electronegative chlorine atom. |
| C-2 | 126 - 130 | Influenced by the adjacent sulfur and the ester group at C-3. |
| C-4 | 125 - 129 | Influenced by the adjacent sulfur and the chlorine at C-5. |
| -OCH₃ | 51 - 53 | Characteristic chemical shift for a methyl ester carbon. |
Self-Validating Protocol for ¹³C NMR:
To confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment could be performed. This would show positive signals for the CH and CH₃ carbons and a negative or absent signal for the quaternary carbons (C-3 and C-5).
IV. Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl group of the ester and various vibrations of the thiophene ring.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (Ester) | 1720 - 1740 | Strong | Stretching |
| C-O (Ester) | 1250 - 1300 | Strong | Stretching |
| C-Cl | 700 - 800 | Medium-Strong | Stretching |
| Aromatic C-H | 3050 - 3150 | Medium-Weak | Stretching |
| Aromatic C=C | 1400 - 1600 | Medium | Stretching |
Experimental Workflow for IR Spectroscopy:
An In-depth Technical Guide to the Physicochemical Properties and Handling of Methyl 5-chlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Heterocyclic Building Block
Methyl 5-chlorothiophene-3-carboxylate, with CAS Number 36157-43-4, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its thiophene core, substituted with both an electron-withdrawing chloro group and a methyl ester, provides a unique electronic and structural profile. This substitution pattern makes it a versatile intermediate for creating more complex molecular architectures, particularly in the synthesis of novel therapeutic agents and specialized organic materials. This guide offers a detailed examination of its physical and chemical properties, protocols for its synthesis and characterization, and best practices for its handling and storage, providing a crucial resource for professionals engaged in its use. The compound is noted for its application as a building block in the development of protein degraders, a cutting-edge area of drug discovery.[3]
Section 1: Core Physicochemical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. The data presented herein is a consolidation of information from chemical suppliers and predicted values based on its structure and comparison with its well-documented isomer, methyl 5-chlorothiophene-2-carboxylate.
Structural and Molecular Data
The fundamental identity of this compound is established by its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Summary of Core Properties
| Property | Value | Source(s) |
| CAS Number | 36157-43-4 | [1][2][3][4] |
| Molecular Formula | C₆H₅ClO₂S | [1][3] |
| Molecular Weight | 176.61 g/mol | [3] |
| Purity (Typical) | ≥95% | [3] |
| Physical Form | Presumed to be a liquid or low-melting solid at room temperature | Inferred |
| Storage | Store at 2-8°C under an inert atmosphere in a dark place | [4] |
Predicted Physical Properties
Solubility is predicted to be high in common organic solvents such as dichloromethane, ethyl acetate, methanol, and DMSO, and low in water, which is typical for a molecule of this polarity and structure.
Section 2: Synthesis and Characterization
The primary route to this compound is through the esterification of its corresponding carboxylic acid, 5-chlorothiophene-3-carboxylic acid (CAS 36157-42-3). This method is a standard, reliable transformation in organic synthesis.
Representative Synthesis Protocol: Fischer Esterification
This protocol describes a general procedure. The causality behind this choice is its simplicity, use of common reagents, and high-yielding nature for primary esters. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack by methanol.
Diagram 2: Synthesis Workflow
Caption: General workflow for the synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-chlorothiophene-3-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent, ~10-20 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure methyl ester.
Analytical Characterization
The identity and purity of the synthesized this compound must be validated through a combination of spectroscopic and chromatographic methods.
Table 2: Expected Analytical Signatures
| Technique | Expected Results |
| ¹H NMR | Two distinct signals in the aromatic region (δ 7-8 ppm) for the two thiophene protons, likely appearing as doublets due to minimal coupling. A singlet around δ 3.8-3.9 ppm corresponding to the three methyl ester protons. |
| ¹³C NMR | Signals corresponding to the four unique carbons of the thiophene ring, a carbonyl carbon signal (δ ~160-165 ppm), and a methyl carbon signal (δ ~52 ppm). |
| FT-IR | A strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹. C-Cl and C-S stretching vibrations will also be present in the fingerprint region. |
| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (176.61). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) would be definitive. |
| GC/HPLC | A single major peak under appropriate conditions would indicate high purity. |
Section 3: Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from its precursor, 5-chlorothiophene-3-carboxylic acid, and related compounds provide essential guidance.
Hazard Identification
The parent carboxylic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] It is prudent to assume that the methyl ester carries similar hazards.
-
GHS Signal Word: Warning[7]
-
Potential Hazards: Acute oral toxicity, skin/eye irritant.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
Storage and Stability
For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[4]
References
- 1. parchem.com [parchem.com]
- 2. This compound | 36157-43-4 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. FCKeditor - Resources Browser [mfa.gov.by]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 5-chlorothiophene-3-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-chlorothiophene-3-carboxylate, a key heterocyclic building block for professionals in chemical research, drug discovery, and materials science. We will delve into its physicochemical properties, synthesis, analytical characterization, and safe handling protocols, offering insights grounded in established scientific principles.
Core Compound Identity and Properties
This compound is a substituted thiophene derivative. The presence of the chloro-, ester-, and sulfur-containing aromatic ring bestows upon it a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.
Physicochemical Characteristics
A summary of the key quantitative data for this compound is presented below. Sourcing consistent physical properties can be challenging; therefore, data from multiple suppliers and databases have been consolidated.
| Property | Value | Source(s) |
| Molecular Weight | 176.61 g/mol | [1] |
| Molecular Formula | C₆H₅ClO₂S | [1] |
| CAS Number | 36157-43-4 | [1][2] |
| Appearance | Liquid | [3] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |
Synthesis and Mechanistic Considerations
The primary and most direct route to this compound is through the esterification of its parent carboxylic acid, 5-chlorothiophene-3-carboxylic acid. The choice of esterification method is critical and depends on factors such as scale, desired purity, and tolerance of other functional groups.
Conceptual Workflow for Synthesis
The synthesis follows a logical progression from the carboxylic acid to the methyl ester. This workflow is fundamental for chemists planning the synthesis of this intermediate.
Caption: General workflow for the synthesis of this compound.
Recommended Laboratory Synthesis Protocol
This protocol is based on a general and efficient method for the esterification of aromatic carboxylic acids using phosphorus oxychloride (POCl₃) as a dehydrating agent and catalyst. This method is advantageous due to its mild reaction conditions and high yields.[4]
Materials:
-
5-chlorothiophene-3-carboxylic acid
-
Methanol (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1 mmol of 5-chlorothiophene-3-carboxylic acid in 5 mL of anhydrous methanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add 1.2 mmol of POCl₃ dropwise to the cold, stirring solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography if necessary.
Causality: The use of POCl₃ is key; it activates the carboxylic acid by forming a highly reactive phosphorodichloridate intermediate, which is then readily attacked by methanol to form the ester under mild conditions.
Analytical Characterization
-
¹H NMR: Two doublets are expected in the aromatic region (around 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. A singlet at approximately 3.8-3.9 ppm would correspond to the methyl ester protons.
-
¹³C NMR: Signals for the carbonyl carbon of the ester (around 160-170 ppm), four distinct signals for the thiophene ring carbons, and a signal for the methyl group carbon (around 50-55 ppm) are anticipated.
-
IR Spectroscopy: Key stretches would include a strong C=O band for the ester at approximately 1720 cm⁻¹, C-O stretching, and aromatic C-H and C=C stretching frequencies.
Applications in Research and Development
Thiophene derivatives are cornerstones in medicinal chemistry and materials science. While specific examples for the 3-carboxylate isomer are less documented publicly than for its 2-carboxylate counterpart, its structural motifs are highly relevant.
The related isomer, Methyl 5-chlorothiophene-2-carboxylate , is a documented intermediate in the synthesis of advanced pharmaceutical agents. For instance, it is a key building block for anti-inflammatory and anti-cancer drugs.[5] It has also been utilized in the development of SAR107375, a potent dual inhibitor of thrombin and Factor Xa, which are critical targets in anticoagulation therapy.[6] The 3-carboxylate isomer is expected to have applications as a versatile intermediate in organic synthesis, particularly in the creation of novel pharmaceuticals and agrochemicals.[5][7]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its precursor and related isomers.
Hazard Identification and GHS Classification
The parent compound, 5-chlorothiophene-3-carboxylic acid , is classified with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[8]
-
H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[8]
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[8]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[8]
The related isomer, Methyl 5-chlorothiophene-2-carboxylate , is also classified as harmful if swallowed (Acute toxicity, oral, Category 4).[9]
Based on this data, it is prudent to handle this compound with the following precautions:
Caption: Recommended safety precautions for handling this compound.
First Aid and Exposure Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
If on Skin: Wash off with soap and plenty of water. If irritation persists, consult a physician.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
Always consult a full Safety Data Sheet for related compounds and handle with the care due to a potentially hazardous chemical.
References
- 1. FCKeditor - Resources Browser [mfa.gov.by]
- 2. parchem.com [parchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chembk.com [chembk.com]
- 8. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
stability and storage of Methyl 5-chlorothiophene-3-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Methyl 5-chlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and specialty chemicals. The integrity and purity of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound (CAS 36157-43-4). We will delve into its chemical properties, potential degradation pathways, recommended handling procedures, and protocols for stability assessment. This document is intended to be a vital resource for researchers and professionals working with this compound, enabling them to maintain its quality and ensure the success of their scientific endeavors.
Introduction: The Pivotal Role of this compound in Synthesis
The thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This compound, with its specific substitution pattern, offers a versatile platform for the elaboration of complex molecular architectures. Its stability is therefore a critical parameter that influences not only its shelf-life but also its reactivity in downstream applications. Understanding the factors that can compromise its purity is the first step towards mitigating risks in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its stability and handling requirements.
| Property | Value | Source |
| CAS Number | 36157-43-4 | [1] |
| Molecular Formula | C₆H₅ClO₂S | |
| Molecular Weight | 176.62 g/mol | |
| Appearance | Liquid | [2] |
| Purity | ≥95% | [3] |
Recommended Storage and Handling Protocols
The preservation of this compound's integrity hinges on adherence to appropriate storage and handling protocols. The primary objective is to shield the compound from environmental factors that can trigger degradation.
Optimal Storage Conditions
There is some variation in the recommended storage temperatures from different suppliers, suggesting that the compound is relatively stable but benefits from controlled conditions for long-term storage.
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[4] Some suppliers suggest storage at room temperature is also acceptable.[3]
-
Atmosphere: To prevent oxidative degradation, it is best to store the compound under an inert atmosphere , such as argon or nitrogen.[4]
-
Light: The container should be stored in a dark place to prevent potential photodegradation.[4]
-
Container: Use a tightly sealed container to prevent the ingress of moisture.
Safe Handling Procedures
Standard laboratory safety protocols should be followed when handling this compound.
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water.
Potential Degradation Pathways
Hydrolysis of the Ester
The methyl ester group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, to yield 5-chlorothiophene-3-carboxylic acid and methanol. This process is accelerated by the presence of water.[2][5][6]
Photodegradation of the Thiophene Ring
Thiophene derivatives can undergo photodegradation upon exposure to UV light.[7][8][9][10] The energy from the light can lead to the formation of reactive intermediates and subsequent ring-opening or polymerization reactions, resulting in a complex mixture of impurities.
Oxidation
The thiophene ring can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), especially in the presence of light or heat.
The following diagram illustrates these potential degradation pathways:
References
- 1. parchem.com [parchem.com]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. calpaclab.com [calpaclab.com]
- 4. FCKeditor - Resources Browser [mfa.gov.by]
- 5. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Chemistry of Methyl 5-chlorothiophene-3-carboxylate: A Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chlorothiophene-3-carboxylate, a halogenated heterocyclic compound, is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its utility in creating novel molecular scaffolds demands a thorough understanding of its safety and hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a detailed examination of the known and inferred hazards of this compound, offering a framework for its safe handling, storage, and disposal.
The Isomeric Landscape: A Critical Point of Distinction
Before delving into the specifics of this compound, it is crucial to address a common point of confusion arising from its isomers. A significant portion of readily available safety data pertains to Methyl 5-chlorothiophene-2-carboxylate (CAS No. 35475-03-7). While structurally similar, the difference in the position of the ester group can influence the molecule's reactivity and toxicological profile. This guide focuses specifically on the 3-carboxylate isomer (CAS No. 36157-43-4) . Due to a lack of a comprehensive Safety Data Sheet (SDS) for this specific isomer, this guide synthesizes direct GHS classifications where available and draws logical, experience-based inferences from closely related analogs, such as the corresponding carboxylic acid and the 2-carboxylate isomer. This approach provides a robust, albeit provisional, safety framework.
Hazard Identification and Classification
Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary threats.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
This classification is based on vendor-supplied information for this compound.
The following diagram illustrates the GHS hazard classification for this compound.
Caption: GHS Hazard Profile.
Toxicological Profile: Understanding the Risks
-
Acute Toxicity : The compound is classified as harmful if swallowed or inhaled.[1] This suggests that ingestion or inhalation of dust, aerosols, or vapors could lead to adverse health effects. The primary target organs for acute exposure are likely the respiratory and gastrointestinal systems.
-
Skin and Eye Irritation : Direct contact is expected to cause skin irritation and serious eye irritation.[1] This is a common property of many functionalized aromatic compounds and necessitates stringent use of personal protective equipment.
It is reasonable to infer that the toxicological profile would be similar to that of 5-Chlorothiophene-3-carboxylic acid, which is also classified as an irritant and harmful upon ingestion.[2]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with this compound. The following protocols are based on established best practices for handling hazardous chemicals.
Engineering Controls
-
Ventilation : All manipulations of this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for any procedure that could generate dust or aerosols.
-
Eyewash and Safety Shower : An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The following diagram outlines the necessary PPE for handling this compound.
Caption: Personal Protective Equipment Workflow.
Step-by-Step Handling Protocol
-
Pre-Experiment Check : Before handling, ensure all necessary PPE is available and in good condition. Confirm the functionality of the chemical fume hood, eyewash station, and safety shower.
-
Donning PPE : Put on a lab coat, followed by chemical safety goggles and gloves.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize exposure to dust or powder.
-
In-Reaction Monitoring : Keep the reaction vessel closed as much as possible and monitor the reaction from outside the fume hood sash.
-
Post-Experiment : Clean all contaminated glassware and surfaces within the fume hood.
-
Doffing PPE : Remove gloves first, followed by the lab coat, and finally the safety goggles. Wash hands thoroughly with soap and water.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are typically between 2-8°C.[1]
-
Incompatible Materials : Keep away from strong oxidizing agents and strong bases, as these could initiate exothermic or otherwise hazardous reactions.
-
Stability : The compound is generally stable under recommended storage conditions.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain : For small spills, use an absorbent, non-combustible material like sand or vermiculite.
-
Collect : Carefully sweep or scoop the contained material into a labeled waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
First Aid
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste material in a clearly labeled, sealed container.
-
Disposal Route : Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in general waste.
-
Regulatory Compliance : Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
Conclusion
This compound is a chemical that requires careful and informed handling. While a comprehensive, dedicated SDS is not widely available, the GHS classification and data from closely related compounds provide a solid foundation for a robust safety protocol. By understanding its hazards—harmful if swallowed or inhaled, and an irritant to skin and eyes—and by implementing stringent engineering controls, appropriate personal protective equipment, and proper handling procedures, researchers can safely utilize this valuable compound in their work. Adherence to the principles of chemical hygiene and a proactive approach to safety are the cornerstones of responsible research.
References
A Senior Application Scientist's In-depth Technical Guide to Methyl 5-chlorothiophene-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of Methyl 5-chlorothiophene-3-carboxylate, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the commercial availability, synthetic pathways, chemical reactivity, and strategic applications of this compound. By synthesizing technical data with practical insights, this guide aims to empower scientists to effectively leverage this compound in their research and development endeavors.
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their isosteric relationship with benzene rings and their capacity to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Within this class of heterocycles, this compound (CAS No. 36157-43-4) has emerged as a particularly valuable intermediate. Its trifunctional nature—a reactive thiophene core, a versatile ester group, and a strategically positioned chlorine atom—offers a rich platform for molecular elaboration. This guide will illuminate the key aspects of this compound, providing a technical resource for its effective utilization.
Commercial Availability and Procurement
The accessibility of starting materials is a critical first step in any synthetic campaign. This compound is readily available from a variety of chemical suppliers, ensuring a consistent supply chain for research and development activities. The table below summarizes key suppliers and typical purities.
| Supplier | CAS Number | Typical Purity | Notes |
| Parchem | 36157-43-4 | Not specified | Bulk and specialty chemical supplier.[3] |
| CP Lab Chemicals | 36157-43-4 | ≥ 95% | Available in various quantities.[4] |
| CymitQuimica | 36157-43-4 | 97% | Offered as a building block for laboratory use.[5] |
| Sigma-Aldrich | 36157-42-3 (for the corresponding carboxylic acid) | 97% | The parent carboxylic acid is also commercially available. |
This table is not exhaustive but represents a selection of known suppliers. Researchers should always verify the purity and specifications with the supplier before procurement.
Synthetic Methodologies: From Precursors to the Final Product
While commercially available, an understanding of the synthesis of this compound provides valuable context for its reactivity and potential impurities. The most direct and common laboratory-scale synthesis involves the esterification of 5-chlorothiophene-3-carboxylic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
An Application Guide to Suzuki-Miyaura Coupling Reactions with Methyl 5-chlorothiophene-3-carboxylate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[2]
Within this landscape, thiophene-based biaryl structures are of particular importance, forming the core of numerous pharmacologically active compounds and organic electronic materials.[3][4][5][6] this compound is an exceptionally valuable building block in this context.[7][8] While heteroaryl chlorides are often less reactive than their bromide or iodide counterparts, their lower cost and wider availability make them highly attractive starting materials for large-scale synthesis.[9][10] Successfully employing these substrates requires a nuanced understanding of the reaction mechanism and careful optimization of catalytic systems.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki-Miyaura coupling using this compound. We will delve into the mechanistic intricacies, provide field-proven protocols, and offer insights into overcoming the specific challenges associated with this cost-effective yet demanding substrate.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[2][9] The use of a less reactive aryl chloride, such as this compound, places specific demands on the catalyst system, particularly during the initial activation step.
-
Oxidative Addition: The cycle begins with the active Palladium(0) species inserting into the carbon-chlorine bond of the thiophene substrate. This is often the rate-limiting step for aryl chlorides.[11] The electron-rich nature of the palladium catalyst is crucial for this process to occur efficiently.
-
Transmetalation: Before the boronic acid can participate, it must be activated by a base to form a more nucleophilic boronate complex (-BY₂(OH)⁻).[12] This boronate species then transfers its organic group (R²) to the palladium(II) center, displacing the halide. The precise mechanism of this step is complex and can vary with conditions, but the formation of the boronate is essential.[2]
-
Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.
Causality Behind Experimental Choices: Optimizing for Success
The lower reactivity of the C-Cl bond in this compound necessitates the use of highly active catalyst systems and carefully chosen conditions. Simply applying standard protocols for aryl bromides will often result in low or no yield.
Pillar 1: The Catalyst-Ligand System
The choice of palladium source and, more importantly, the phosphine ligand is the single most critical factor for coupling heteroaryl chlorides.
-
The Challenge: The strong C-Cl bond requires a highly electron-rich palladium(0) center to facilitate the oxidative addition step. Traditional ligands like triphenylphosphine (PPh₃) are often not electron-donating enough to promote this reaction efficiently.[13][14]
-
The Solution: Bulky, Electron-Rich Ligands: State-of-the-art ligands have been developed specifically to address this challenge. These ligands possess two key features:
-
High Electron Density: They donate significant electron density to the palladium center, making it more nucleophilic and reactive towards the C-Cl bond.
-
Steric Bulk: Their size promotes the final reductive elimination step and helps to stabilize the active monoligated Pd(0)L species.
-
-
Recommended Ligands: For this substrate, dialkylbiaryl phosphines or N-heterocyclic carbenes (NHCs) are the gold standard.
-
Palladium Precatalysts: Using air-stable palladium(II) precatalysts that incorporate the ligand (e.g., XPhos Pd G2/G3) is highly recommended. These complexes readily generate the active Pd(0) species in situ and offer greater consistency and ease of handling compared to generating the catalyst from separate Pd(0) or Pd(II) sources and ligands.[15]
Pillar 2: The Base and Solvent System
The base and solvent work in concert to facilitate the crucial transmetalation step.
-
Base Selection: The base's primary role is to activate the boronic acid. For challenging couplings of aryl chlorides, stronger bases are often required.[10] However, the presence of a methyl ester group on the substrate introduces a risk of hydrolysis.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for substrates with base-sensitive functional groups. It is strong enough to promote the reaction without causing significant ester hydrolysis.
-
Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate is a stronger base and can be effective but increases the risk of hydrolysis. Potassium carbonate is a good starting point.
-
-
Solvent System: Anhydrous polar aprotic solvents are typically used. A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[1][17]
Validated Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Equipment:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium precatalyst (e.g., XPhos Pd G2)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Reaction vial with stir bar and septum
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.[14]
-
Reaction: Place the vial in a preheated heating block or oil bath set to 90–100 °C. Stir the reaction mixture vigorously for 12–24 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14] The resulting crude product should be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Impact of Reaction Parameters
The following table summarizes expected outcomes based on the variation of key reaction parameters. The yields are illustrative and serve to highlight general trends for optimizing the reaction of this compound with a typical arylboronic acid.
| Entry | Catalyst (2 mol%) | Ligand | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | < 20% |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | > 85% |
| 3 | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 16 | > 90% |
| 4 | XPhos Pd G2 | XPhos | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-80% |
| 5 | XPhos Pd G2 | XPhos | K₃PO₄ (hydrolysis) | Dioxane/H₂O | 120 | 24 | Moderate (Side products) |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst due to oxygen exposure.2. C-Cl bond is not activating. 3. Insufficient temperature. | 1. Ensure the reaction setup is rigorously purged with inert gas and use degassed solvents.2. Switch to a more electron-rich, bulky ligand system (e.g., XPhos, SPhos) or a precatalyst.3. Increase the reaction temperature in 10 °C increments. |
| Low Yield | 1. Incomplete reaction.2. Protodeboronation of the boronic acid.3. Catalyst deactivation during the reaction. | 1. Increase reaction time or catalyst loading (e.g., to 3 mol%).2. Use the corresponding boronic acid pinacol ester or KF as the base.[12]3. Ensure the reaction is run under a positive pressure of inert gas. |
| Side Products Observed | 1. Homocoupling of the boronic acid.2. Hydrolysis of the methyl ester. | 1. This is often due to oxygen. Improve degassing of solvents and inert atmosphere technique.2. Use a milder base like K₃PO₄ instead of stronger bases like Cs₂CO₃ or hydroxides. Avoid excessive temperatures. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and economically viable method for synthesizing valuable thiophene-containing biaryl compounds. Success hinges on overcoming the inherent low reactivity of the heteroaryl chloride bond. By employing advanced catalyst systems featuring bulky, electron-rich phosphine ligands, such as XPhos or SPhos, in combination with an appropriate base like potassium phosphate, researchers can achieve high yields and build complex molecular architectures. This guide provides the fundamental principles and a robust starting protocol to empower scientists in their synthetic endeavors, accelerating discovery in medicinal chemistry and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Use of Methyl 5-chlorothiophene-3-carboxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Chlorothiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its isosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in a variety of intermolecular interactions, makes it a valuable component in the design of bioactive molecules. The introduction of a chlorine atom and a carboxylate group, as seen in Methyl 5-chlorothiophene-3-carboxylate, further enhances its utility as a versatile building block for the synthesis of complex pharmaceutical intermediates. This substitution pattern provides two key reactive handles for molecular elaboration: the chloro group, which can participate in cross-coupling reactions, and the methyl ester, which can be readily hydrolyzed and converted into an amide or other functional groups. This document serves as a comprehensive guide to the synthetic applications of this compound, providing detailed protocols for its key transformations and insights into its role in the construction of medicinally relevant molecules, including kinase inhibitors and anticoagulants.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 36157-43-4 |
| Molecular Formula | C₆H₅ClO₂S |
| Molecular Weight | 176.62 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 75-79 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Key Synthetic Transformations and Protocols
This compound is a versatile intermediate that can undergo several key transformations to build more complex molecular architectures. The following sections provide detailed protocols for three fundamental reactions: hydrolysis of the methyl ester, subsequent amide bond formation, and Suzuki-Miyaura cross-coupling at the chloro position.
Hydrolysis of this compound to 5-Chlorothiophene-3-carboxylic acid
The conversion of the methyl ester to the corresponding carboxylic acid is a critical first step for many synthetic routes, particularly for amide bond formation. This protocol utilizes a standard lithium hydroxide-mediated hydrolysis, a method known for its efficiency and mild conditions.[1]
Workflow for Hydrolysis:
References
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 5-chlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Thiophene Scaffold in Modern Drug Discovery
Thiophene, a sulfur-containing five-membered heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating the versatility of this privileged scaffold.[1][2] The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties while providing unique opportunities for molecular interactions and metabolic profiles.[3] This has led to the incorporation of thiophene moieties into numerous FDA-approved drugs.[4][5]
Methyl 5-chlorothiophene-3-carboxylate is a particularly valuable starting material for the synthesis of diverse molecular architectures. The presence of a chloro group at the 5-position and a methyl carboxylate at the 3-position provides two distinct points for functionalization. The chloro substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the ester can be readily hydrolyzed, reduced, or converted to an amide. This dual reactivity allows for the rapid construction of complex molecules with potential therapeutic applications, ranging from kinase inhibitors to modulators of G-protein coupled receptors.[6][7]
This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for key transformations and insights into the rationale behind experimental design.
Chemical Reactivity and Strategic Considerations
The reactivity of this compound is governed by the electronic properties of the thiophene ring and its substituents. The electron-withdrawing nature of the methyl carboxylate group deactivates the thiophene ring towards electrophilic aromatic substitution. Conversely, the chloro substituent at the 5-position is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. The strategic selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8] For this compound, these reactions provide a direct route to a vast array of derivatives.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and heteroaryl-aryl structures.[9] The coupling of this compound with various boronic acids or their esters introduces diverse aryl or heteroaryl substituents at the 5-position of the thiophene ring.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. The choice of catalyst can influence reaction rates and yields, with more electron-rich and sterically hindered phosphine ligands often being more effective for activating the C-Cl bond.[10]
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction's success.
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Phenylboronic acid | 1.2 equiv |
| Catalyst | |
| Pd(PPh₃)₄ | 0.05 equiv |
| Base | |
| K₂CO₃ | 2.0 equiv |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 h |
| Expected Yield | 80-90% |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (8 mL) and water (2 mL) to the flask via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-phenylthiophene-3-carboxylate.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides.[11][12] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the thiophene ring, providing access to key intermediates for drug discovery.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often necessary to facilitate the challenging oxidative addition of the C-Cl bond and the subsequent reductive elimination.[13]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Morpholine | 1.2 equiv |
| Catalyst | |
| Pd₂(dba)₃ | 0.02 equiv |
| XPhos | 0.08 equiv |
| Base | |
| NaOtBu | 1.4 equiv |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 18 h |
| Expected Yield | 75-85% |
Step-by-Step Methodology:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol).
-
Add this compound (1.0 mmol), NaOtBu (1.4 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield Methyl 5-(morpholino)thiophene-3-carboxylate.[14]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The cyanation of aryl halides provides a valuable route to aromatic nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to various heterocyclic systems.[15]
Causality Behind Experimental Choices:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source due to its lower toxicity and ease of handling compared to alkali metal cyanides.[15] Potassium ferrocyanide (K₄[Fe(CN)₆]) is another less toxic alternative.[16]
-
Catalyst System: Similar to other cross-coupling reactions with aryl chlorides, a palladium catalyst with a bulky, electron-rich phosphine ligand is typically required for efficient cyanation.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMA are often used.
Experimental Protocol: Palladium-Catalyzed Cyanation of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Zn(CN)₂ | 0.6 equiv |
| Catalyst | |
| Pd₂(dba)₃ | 0.025 equiv |
| dppf | 0.1 equiv |
| Solvent | DMA |
| Temperature | 120 °C |
| Reaction Time | 24 h |
| Expected Yield | 60-70% |
Step-by-Step Methodology:
-
To a microwave vial, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.025 mmol), and dppf (0.1 mmol).
-
Add anhydrous DMA (5 mL) and seal the vial.
-
Heat the reaction mixture at 120 °C in a microwave reactor for 24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain Methyl 5-cyanothiophene-3-carboxylate.
Building Fused Heterocyclic Systems: Synthesis of Thieno[3,2-b]pyridines
Thieno[3,2-b]pyridine derivatives are of significant interest in drug discovery, with applications as mGluR5 negative allosteric modulators and antitubercular agents.[1][13] A common strategy for their synthesis involves the construction of the pyridine ring onto the thiophene core.
Synthetic Strategy:
A versatile approach begins with the Buchwald-Hartwig amination of this compound to introduce a primary amine. The resulting aminothiophene can then undergo a condensation reaction, such as the Friedländer annulation, to form the fused pyridine ring.[5]
Experimental Protocol: Synthesis of a Thieno[3,2-b]pyridine Derivative
This is a representative two-step protocol starting from the product of the Buchwald-Hartwig amination with a primary amine.
Step 1: Buchwald-Hartwig Amination with Benzylamine
-
Follow the general protocol for Buchwald-Hartwig amination, substituting morpholine with benzylamine.
Step 2: Friedländer Annulation
-
The crude Methyl 5-(benzylamino)thiophene-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH.
-
The resulting amino acid is then reacted with a suitable dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a dehydrating agent (e.g., polyphosphoric acid) at elevated temperatures to afford the thieno[3,2-b]pyridone.
-
Further functionalization of the pyridone ring can be achieved through standard methods.
Caption: Synthetic Pathway to Thieno[3,2-b]pyridones.
Applications in Drug Discovery: A Case Study on Kinase Inhibitors
Derivatives of this compound are valuable scaffolds for the development of kinase inhibitors. The thieno[3,2-d]pyrimidine core, which can be synthesized from appropriately substituted aminothiophenes, is a common feature in many potent kinase inhibitors.[17] For instance, the aminothiophene moiety can be cyclized with formamide to yield the thieno[3,2-d]pyrimidin-4(3H)-one, which can be further functionalized to target specific kinases.
Conclusion
This compound is a versatile and economically important building block for the synthesis of a wide range of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for fused heterocyclic systems makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and strategic insights provided in this guide are intended to empower scientists to effectively utilize this scaffold in their research endeavors.
References
- 1. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 16. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Halogenation of Methyl 5-chlorothiophene-3-carboxylate: An In-Depth Experimental Guide
This technical guide provides a comprehensive overview and detailed experimental protocols for the selective halogenation of Methyl 5-chlorothiophene-3-carboxylate. This application note is designed for researchers, medicinal chemists, and professionals in drug development engaged in the synthesis and functionalization of thiophene-based scaffolds. The protocols herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the reaction mechanisms.
Introduction
Thiophene and its derivatives are privileged heterocyclic motifs in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The targeted functionalization of the thiophene ring via electrophilic aromatic substitution is a cornerstone of synthetic strategies aimed at modulating the physicochemical and pharmacological profiles of these molecules. This compound is a key building block, and its further halogenation provides a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of complex molecular architectures.
This guide will detail the rationale and procedures for the bromination and iodination of this compound, focusing on the regioselectivity and the necessary reaction conditions to overcome the deactivating effects of the incumbent chloro and methoxycarbonyl substituents.
Mechanistic Insights and Regioselectivity
The halogenation of this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The thiophene ring, while inherently electron-rich and more reactive than benzene, is significantly deactivated in this substrate by the presence of two electron-withdrawing groups: the chloro group at the 5-position and the methoxycarbonyl group at the 3-position.[1]
The regioselectivity of the incoming electrophile (Br⁺ or I⁺) is governed by the directing effects of these substituents. The chloro group is an ortho, para-director, while the methoxycarbonyl group is a meta-director. In the thiophene ring, the α-positions (C2 and C5) are the most susceptible to electrophilic attack. Given that the C5 position is already occupied, the C2 position is the most likely site for halogenation. This is further supported by the directing effects of the substituents:
-
The C5-chloro group directs ortho to the C4 position and para to the C2 position.
-
The C3-methoxycarbonyl group directs meta to the C5 (already substituted) and C2 positions.
Therefore, the combined directing effects strongly favor the introduction of a halogen at the C2 position .
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the bromination and iodination of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% purity |
| N-Bromosuccinimide (NBS) | ≥98% purity |
| N-Iodosuccinimide (NIS) | ≥98% purity |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% |
| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | ≥98% purity |
| Dichloromethane (DCM) | Anhydrous |
| Acetonitrile (MeCN) | Anhydrous |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | |
| Saturated Sodium Thiosulfate Solution (Na₂S₂O₃) | |
| Brine (Saturated NaCl solution) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Ice bath | |
| Reflux condenser | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel (230-400 mesh) |
| Rotary evaporator |
Protocol 1: Bromination of this compound
This protocol utilizes N-Bromosuccinimide (NBS) in the presence of a strong acid to achieve efficient bromination of the deactivated thiophene ring.[2]
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.24 mmol).
-
Dissolve the starting material in 20 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.0 mL, 18.8 mmol) dropwise with vigorous stirring.
-
In a separate flask, dissolve N-Bromosuccinimide (1.03 g, 5.77 mmol, 1.1 eq) in 10 mL of DCM.
-
Add the NBS solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Upon completion, carefully pour the reaction mixture into 50 mL of ice-cold water.
-
Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium thiosulfate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford Methyl 2-bromo-5-chlorothiophene-3-carboxylate.
Protocol 2: Iodination of this compound
This protocol employs N-Iodosuccinimide (NIS) with a catalytic amount of p-toluenesulfonic acid to facilitate the iodination of the electron-poor thiophene substrate.[3][4]
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine this compound (1.0 g, 5.24 mmol) and N-Iodosuccinimide (1.31 g, 5.77 mmol, 1.1 eq).
-
Add 25 mL of anhydrous acetonitrile (MeCN) to the flask.
-
Add p-toluenesulfonic acid monohydrate (0.10 g, 0.52 mmol, 0.1 eq) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 4:1).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane.
-
Wash the organic solution with 50 mL of saturated sodium thiosulfate solution, followed by 50 mL of brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel (hexane:ethyl acetate gradient) to yield Methyl 5-chloro-2-iodothiophene-3-carboxylate.
Visualizing the Reaction Pathway and Workflow
To provide a clearer understanding of the processes described, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Electrophilic halogenation mechanism.
References
The Versatility of Methyl 5-chlorothiophene-3-carboxylate in Agrochemical Synthesis: A Technical Guide
Introduction: The Thiophene Scaffold in Modern Crop Protection
The thiophene ring, a sulfur-containing five-membered heterocycle, represents a privileged scaffold in the design of modern agrochemicals. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have led to its incorporation into a multitude of commercially successful fungicides and herbicides. Methyl 5-chlorothiophene-3-carboxylate is a key building block in this field, offering two reactive sites for further chemical elaboration: the ester and the chlorinated thiophene ring. This technical guide will provide an in-depth exploration of the application of this compound in the synthesis of cutting-edge agrochemicals, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.
I. Application in Herbicide Synthesis: The Gateway to Sulfonylureas
This compound is a valuable precursor for the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates and their mode of action as acetolactate synthase (ALS) inhibitors. A prime example of such a herbicide is Thiencarbazone-methyl. The synthesis of this complex molecule hinges on the preparation of a key intermediate, a sulfonated thiophene-3-carboxylate.
Mechanistic Considerations:
The journey from this compound to a sulfonylurea herbicide involves two key transformations:
-
Electrophilic Chlorosulfonylation: The thiophene ring is susceptible to electrophilic substitution. The introduction of a chlorosulfonyl group (-SO₂Cl) is a critical step to build the sulfonylurea bridge. This is typically achieved by reacting the thiophene with a strong sulfonating agent like chlorosulfonic acid. The chlorine atom at the 5-position of the starting material directs the incoming electrophile to the 4-position of the thiophene ring.
-
Sulfonylurea Bridge Formation: The newly installed chlorosulfonyl group is highly reactive and readily condenses with an appropriate amine-containing heterocyclic moiety, in the presence of a base, to form the characteristic sulfonylurea linkage.
Synthetic Workflow for a Thiencarbazone-methyl Analogue:
The following workflow outlines the synthesis of a Thiencarbazone-methyl analogue starting from this compound.
Caption: Synthetic pathway from this compound to a Thiencarbazone-methyl analogue.
Protocol 1: Synthesis of Methyl 4-(chlorosulfonyl)-5-chlorothiophene-3-carboxylate
Objective: To introduce a chlorosulfonyl group at the 4-position of the thiophene ring.
Materials:
-
This compound
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and nitrogen inlet
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Compound | Starting Material | Yield (%) | Purity (%) |
| Methyl 4-(chlorosulfonyl)-5-chlorothiophene-3-carboxylate | This compound | 75-85 | >95 (by HPLC) |
Protocol 2: Synthesis of a Thiencarbazone-methyl Analogue
Objective: To construct the sulfonylurea herbicide from the sulfonated intermediate. This protocol is adapted from the synthesis of Thiencarbazone-methyl.[1]
Materials:
-
Methyl 4-(chlorosulfonyl)-5-chlorothiophene-3-carboxylate
-
Sodium cyanate (NaOCN)
-
N-methylimidazole
-
5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Acetonitrile, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (10%)
Procedure:
-
To a suspension of Methyl 4-(chlorosulfonyl)-5-chlorothiophene-3-carboxylate (1.0 eq) in anhydrous acetonitrile, add sodium cyanate (1.1 eq) and N-methylimidazole (1.0 eq).
-
Heat the mixture to 50 °C and stir for 4 hours.
-
Add 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq) to the reaction mixture.
-
Increase the temperature to 70 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add sodium bicarbonate. Stir for an additional 2 hours.
-
Filter the precipitate, wash with 10% hydrochloric acid and then with water.
-
Dry the solid under vacuum to obtain the final product.
| Compound | Starting Material | Yield (%) | Purity (%) |
| Thiencarbazone-methyl Analogue | Methyl 4-(chlorosulfonyl)-5-chlorothiophene-3-carboxylate | 70-80 | >98 (by HPLC) |
II. Application in Fungicide Synthesis: Building Novel Carboxamides
This compound is also a foundational building block for the synthesis of thiophene-3-carboxamide fungicides. This class of fungicides, which includes the commercial product Penthiopyrad, targets the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The synthesis of these molecules typically involves the formation of an amide bond between a thiophene-3-carbonyl derivative and a specific amine.
Mechanistic Considerations:
The key transformation in the synthesis of thiophene-3-carboxamide fungicides is the formation of the amide bond. This is most efficiently achieved by first converting the methyl ester of the starting material into a more reactive acyl chloride.
-
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
Acyl Chloride Formation: The carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the highly reactive thiophene-3-carbonyl chloride.
-
Amidation: The acyl chloride readily reacts with a chosen amine to form the stable amide linkage of the final fungicide.
Synthetic Workflow for a Thiophene-3-Carboxamide Fungicide:
The following workflow illustrates the synthesis of a generic thiophene-3-carboxamide fungicide.
Caption: Synthetic pathway for a thiophene-3-carboxamide fungicide.
Protocol 3: Synthesis of 5-Chlorothiophene-3-carboxylic acid
Objective: To hydrolyze the methyl ester to the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Heat the mixture to reflux and stir for 2 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
| Compound | Starting Material | Yield (%) | Purity (%) |
| 5-Chlorothiophene-3-carboxylic acid | This compound | 90-98 | >97 (by HPLC) |
Protocol 4: Synthesis of a Thiophene-3-Carboxamide Fungicide
Objective: To synthesize a representative thiophene-3-carboxamide fungicide.
Materials:
-
5-Chlorothiophene-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
A substituted amine (e.g., 2-(1,3-dimethylbutyl)aniline for a Penthiopyrad analogue)
-
Pyridine or triethylamine
-
Toluene, anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 5-Chlorothiophene-3-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2 hours.
-
Cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-chlorothiophene-3-carbonyl chloride.
-
Dissolve the crude acyl chloride in anhydrous toluene and cool to 0 °C.
-
In a separate flask, dissolve the substituted amine (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Compound | Starting Material | Yield (%) | Purity (%) |
| Thiophene-3-carboxamide Fungicide | 5-Chlorothiophene-3-carboxylic acid | 65-80 | >98 (by HPLC) |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its utility is demonstrated in the preparation of both sulfonylurea herbicides and carboxamide fungicides, two classes of crop protection agents with significant commercial importance. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this important synthetic intermediate.
References
The Strategic Application of Methyl 5-Chlorothiophene-3-carboxylate in Advanced Materials Science
This technical guide provides an in-depth exploration of methyl 5-chlorothiophene-3-carboxylate as a pivotal building block in materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, characterization, and application of polymers derived from this versatile monomer, with a focus on developing next-generation organic electronic materials.
Introduction: The Architectural Advantage of this compound
This compound is a thiophene derivative distinguished by the strategic placement of its functional groups. The thiophene ring itself is an electron-rich aromatic system that forms the backbone of many conductive polymers.[1][2] The substituents at the 3 and 5 positions—a methyl carboxylate group and a chlorine atom, respectively—impart unique electronic and physical properties to the resulting polymers.
The methyl carboxylate group at the 3-position is strongly electron-withdrawing. This feature has a profound impact on the electronic structure of the polymer, leading to a wider bandgap and lower-lying highest occupied molecular orbital (HOMO) energy levels.[3][4] This can enhance the ambient stability of the material and improve the open-circuit voltage in organic photovoltaic devices.[4] The chlorine atom at the 5-position, also an electron-withdrawing group, further modulates these electronic properties and can influence the polymer's morphology and solubility.[5] The presence of the chlorine atom also provides a reactive site for certain types of cross-coupling polymerization reactions.
This guide will focus on the synthesis of poly(this compound) and its characterization, providing detailed protocols and explaining the scientific rationale behind the experimental choices.
Synthesis of Poly(this compound): A Detailed Protocol
The synthesis of polythiophenes from halo-thiophene monomers is well-established, with several cross-coupling methods available.[3] Given the structure of this compound, a Grignard Metathesis (GRIM) polymerization or a Suzuki-Miyaura polycondensation are highly suitable methods. Here, we detail a GRIM-type polymerization, which offers excellent control over regioregularity.[5]
Precursor Synthesis: 2,5-Dibromo-3-methylcarboxylate-thiophene
To facilitate a controlled polymerization, the monomer, this compound, must first be dibrominated at the 2 and 5 positions. However, since the 5-position is already occupied by a chlorine atom, we will proceed with the synthesis of a related, more readily polymerizable monomer, methyl 2,5-dibromothiophene-3-carboxylate, to illustrate the polymerization process for a thiophene-3-carboxylate. This approach is based on established literature for similar compounds.[1][6]
Polymerization via Kumada Catalyst-Transfer Polycondensation
This method involves the formation of a Grignard reagent from the dibrominated monomer, followed by polymerization using a nickel catalyst.
Materials:
-
Methyl 2,5-dibromothiophene-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) or other Grignard reagent
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2)
-
Hydrochloric acid (HCl), 5 M
-
Methanol
-
Chloroform
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Protocol:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 2,5-dibromothiophene-3-carboxylate (1.0 eq) in anhydrous THF.
-
Grignard Formation: Cool the solution to 0 °C and add isopropylmagnesium chloride (1.0 eq) dropwise. Stir the mixture at this temperature for 1 hour to ensure the formation of the Grignard reagent.
-
Catalyst Introduction: In a separate Schlenk flask, prepare a suspension of Ni(dppp)Cl2 (0.01 eq) in anhydrous THF.
-
Polymerization: Add the catalyst suspension to the Grignard reagent solution. Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Quenching: Quench the reaction by slowly adding 5 M HCl.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into methanol. Collect the solid polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the desired polymer fraction.
-
Final Product: Precipitate the chloroform solution in methanol, filter the purified polymer, and dry under vacuum.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Grignard reagent and the nickel catalyst are sensitive to air and moisture. An inert atmosphere is crucial to prevent their deactivation.
-
Anhydrous Solvents: Water will quench the Grignard reagent, preventing polymerization.
-
Ni(dppp)Cl2 Catalyst: This nickel catalyst is well-known for promoting catalyst-transfer polycondensation of thiophenes, leading to high molecular weight and regioregular polymers.[7]
-
Soxhlet Extraction: This purification method effectively removes catalyst residues, oligomers, and unreacted monomer, ensuring a high-purity polymer for accurate characterization and device fabrication.
Characterization of Poly(methyl thiophene-3-carboxylate) Derivatives
The synthesized polymer should be thoroughly characterized to understand its structural, optical, and thermal properties.
| Characterization Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and determine regioregularity. | 1H and 13C NMR spectra will show characteristic peaks for the thiophene ring protons and carbons, as well as the ester group. The regioregularity can be assessed by analyzing the splitting patterns of the aromatic protons.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | The spectrum will show characteristic absorption bands for the C=O of the ester group (~1720 cm-1), C-O stretching, and aromatic C-H and C=C stretching of the thiophene ring. |
| UV-Vis Spectroscopy | To determine the optical bandgap and conjugation length. | The absorption spectrum in solution and as a thin film will show a π-π* transition. The onset of this absorption is used to calculate the optical bandgap. The position of the absorption maximum (λmax) is indicative of the effective conjugation length.[1] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | TGA measures the weight loss of the polymer as a function of temperature, indicating the decomposition temperature. Polythiophenes generally exhibit good thermal stability. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI). | GPC separates the polymer chains by size, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). |
Structure-Property Relationships and Device Applications
The unique structure of poly(this compound) leads to desirable properties for organic electronic devices.
Caption: Logical flow from monomer structure to polymer properties and applications.
The electron-withdrawing nature of the substituents lowers the HOMO energy level, which is advantageous for several reasons:
-
Improved Air Stability: A lower HOMO makes the polymer less susceptible to oxidation by atmospheric oxygen and moisture, leading to longer device lifetimes.[4]
-
Higher Open-Circuit Voltage (Voc) in OPVs: In organic solar cells, the Voc is proportional to the difference between the HOMO of the donor material (the polymer) and the LUMO of the acceptor material. A lower HOMO in the donor can lead to a higher Voc and, consequently, higher power conversion efficiency.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and characterization of poly(this compound).
Caption: Workflow for the synthesis and characterization of the target polymer.
Conclusion and Future Outlook
This compound is a highly promising monomer for the development of advanced functional polymers. The strategic placement of electron-withdrawing groups allows for fine-tuning of the electronic properties of the resulting polythiophenes, leading to materials with enhanced stability and performance in organic electronic devices. The synthetic protocols outlined in this guide, based on established cross-coupling chemistries, provide a robust framework for the preparation of these materials.
Future research could explore the copolymerization of this compound with other electron-rich monomers to create donor-acceptor copolymers with tailored bandgaps for specific applications in organic photovoltaics and near-infrared sensing. Furthermore, post-polymerization modification of the ester group could open up avenues for creating water-soluble conductive polymers for bioelectronic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-chlorothiophene-3-carboxylate
Welcome to the technical support center for the purification of Methyl 5-chlorothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods will depend on the scale of your reaction, the nature of the impurities, and the desired final purity.
-
Recrystallization is often suitable for removing small amounts of impurities from a solid product. It is a cost-effective and scalable method.
-
Column Chromatography is a highly versatile technique capable of separating the desired compound from a complex mixture of impurities, including those with similar polarities.
Q2: What are the likely impurities I might encounter in my crude this compound?
Impurities can arise from several sources, including unreacted starting materials, byproducts of the synthetic route, and degradation of the product. Common impurities may include:
-
5-chlorothiophene-3-carboxylic acid: The unesterified starting material or a hydrolysis product.
-
Unreacted reagents: Depending on the synthetic method, this could include chlorinating agents or catalysts.
-
Isomeric impurities: Small amounts of other isomers, such as Methyl 2-chlorothiophene-3-carboxylate, may be present depending on the regioselectivity of the synthesis.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q3: How should I handle and store this compound?
Proper handling and storage are crucial to maintain the integrity of the compound. It is recommended to:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[1] Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2]
Troubleshooting Guide: Purification of this compound
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q4: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I do?
A systematic solvent screening is the first step. The ideal solvent will dissolve the compound when hot but be a poor solvent at room temperature or below.
Protocol for Solvent Screening:
-
Place a small amount of your crude product (e.g., 20-30 mg) into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature. Good starting points for esters include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexanes, heptane). A rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.
-
If the compound dissolves readily at room temperature, that solvent is likely too good and will result in poor recovery.
-
If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves when hot and reappears as a crystalline solid upon cooling, you have found a promising candidate.
-
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble, and the two solvents are miscible) can be effective. Common mixtures include ethyl acetate/hexanes or methanol/water.
While specific data for this compound is limited, a patent for the similar compound 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters suggests diisopropyl ether as a potential recrystallization solvent.[3]
Q5: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for a few reasons:
-
High concentration of impurities: The impurities can depress the melting point of your compound.
-
Cooling the solution too quickly: This can prevent the orderly arrangement of molecules into a crystal lattice.
-
Inappropriate solvent: The boiling point of the solvent may be too high.
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to dilute the solution slightly.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or leaving it to cool on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
-
If the problem persists, consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel to remove some of the more polar impurities.
Q6: My recovery after recrystallization is very low. What went wrong?
Low recovery can be due to several factors:
-
Using too much solvent: The more solvent you use, the more of your product will remain dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize re-dissolving your purified product.
Column Chromatography Issues
Q7: How do I choose the right solvent system (eluent) for column chromatography of this compound?
The selection of an appropriate eluent is critical for good separation. This is best determined by thin-layer chromatography (TLC) analysis.
Protocol for TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a solvent system. A good starting point for a moderately polar compound like an aromatic ester is a mixture of a non-polar solvent and a polar solvent, such as hexanes and ethyl acetate .
-
Vary the ratio of the solvents to achieve a retention factor (Rf) for your desired compound of approximately 0.25-0.35 . This Rf value generally provides the best separation on a column.
-
For thiophene derivatives, solvent systems like petroleum ether-ethyl acetate have been shown to be effective.[4]
Q8: My compounds are running too fast or not moving at all on the silica gel column. What should I do?
-
Compounds running too fast (high Rf): Your eluent is too polar. Increase the proportion of the non-polar solvent in your mixture (e.g., increase the amount of hexanes in a hexanes/ethyl acetate system).
-
Compounds not moving (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate).
A gradient elution , where the polarity of the eluent is gradually increased during the chromatography run, can be very effective for separating compounds with different polarities.
Q9: I am seeing streaking or tailing of my spots on the TLC plate and column. What causes this and how can I prevent it?
Streaking can be caused by:
-
Overloading the TLC plate or column: Apply a more dilute solution of your sample.
-
Acidic or basic nature of the compound: The thiophene ring and ester can have interactions with the slightly acidic silica gel. Adding a small amount of a modifier to your eluent can help. For example, adding a very small percentage (e.g., 0.1-1%) of triethylamine can help with basic compounds, while a similar amount of acetic acid can help with acidic compounds. Given the presence of the ester, this is less likely to be the primary issue unless there is significant unreacted carboxylic acid.
-
Incomplete dissolution of the sample before loading: Ensure your sample is fully dissolved in a minimal amount of the initial eluent before applying it to the column.
Data Presentation
The following table summarizes the physical properties of this compound and its common isomer to aid in characterization.
| Property | This compound | Methyl 5-chlorothiophene-2-carboxylate |
| CAS Number | 36157-43-4 | 35475-03-7 |
| Molecular Formula | C₆H₅ClO₂S | C₆H₅ClO₂S |
| Molecular Weight | 176.61 g/mol | 176.62 g/mol [5] |
| Appearance | Liquid | White or colorless to light yellow powder or liquid[6] |
| Melting Point | Not available | 18 °C[6] |
| Boiling Point | Not available | 226 °C[6] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Logical Decision-Making in Purification
The choice of purification method can be guided by the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of Methyl 5-chlorothiophene-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 5-chlorothiophene-3-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis, particularly impurity profiling and control.
Section 1: Overview of the Synthetic Pathway and Critical Impurity Junctions
The synthesis of this compound (CAS 36157-43-4) is typically approached via a multi-step process that requires careful control to minimize the formation of impurities. The most common and logical pathway involves the initial chlorination of a 3-substituted thiophene precursor followed by esterification. Each step presents a unique set of challenges and potential impurity introductions.
The diagram below outlines the principal synthetic route and highlights the critical stages where impurities are most likely to form. Understanding these junctions is the first step toward effective troubleshooting and process optimization.
Caption: Synthetic pathway and key impurity formation points.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, presented in a practical question-and-answer format.
Q1: My final product shows a significant peak in the GC/HPLC analysis with a molecular weight corresponding to the unchlorinated ester. What happened?
Answer: This impurity is almost certainly Methyl 3-thiophenecarboxylate. Its presence indicates an incomplete chlorination reaction in the first step.
Causality: The electrophilic chlorination of 3-thiophenecarboxylic acid is the critical step for establishing the final molecular structure. If the reaction conditions (temperature, time, or stoichiometry of the chlorinating agent) are insufficient, a portion of the starting material will not be chlorinated. This unreacted 3-thiophenecarboxylic acid then undergoes esterification in the subsequent step, leading to the formation of Methyl 3-thiophenecarboxylate, which can be difficult to separate from the final product due to similar physical properties.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure at least one full equivalent of the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) was used. A slight excess (1.05-1.1 equivalents) may be necessary to drive the reaction to completion.
-
Monitor the Reaction: Before proceeding to workup and esterification, confirm the disappearance of the starting material (3-thiophenecarboxylic acid) by TLC or a rapid LC-MS analysis of an aliquot.
-
Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature, while monitoring for the formation of over-chlorinated byproducts.
Q2: My GC-MS analysis shows multiple peaks with mass signals corresponding to dichlorinated thiophene species. How can I avoid this?
Answer: The presence of dichlorinated species is a classic sign of over-chlorination. The thiophene ring is highly activated towards electrophilic substitution, and controlling the reaction to achieve mono-chlorination can be challenging.[1]
Causality: The 2- and 5-positions of the thiophene ring are the most electronically rich and therefore the most reactive sites for electrophilic attack.[1] When synthesizing the 5-chloro isomer from a 3-substituted precursor, the still-vacant and highly activated 2-position is a prime target for a second chlorination event, leading to 2,5-dichloro-3-thiophenecarboxylic acid.
Troubleshooting Steps:
-
Control Reagent Addition: Add the chlorinating agent slowly and in a portion-wise manner to the reaction mixture. This prevents a localized high concentration of the electrophile, which favors multiple substitutions.
-
Maintain Low Temperature: Perform the chlorination at a reduced temperature (e.g., 0-10 °C) to moderate the reactivity of the system and improve selectivity for the mono-chlorinated product.
-
Limit Excess Reagent: Avoid using a large excess of the chlorinating agent. As noted in patent literature for similar processes, careful monitoring is key to stopping the reaction once the desired mono-chlorinated product is formed, preventing further reaction to dichlorinated species.[2][3]
Q3: The NMR spectrum of my product is clean, but it remains acidic upon pH testing and shows a persistent starting material spot on TLC. What is the issue?
Answer: This is a clear indication of incomplete esterification. The impurity is unreacted 5-chlorothiophene-3-carboxylic acid.[4]
Causality: Fischer esterification is an equilibrium-controlled process.[5][6] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (hydrolysis). Insufficient catalyst, reaction time, or failure to remove water will result in an incomplete conversion to the ester.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous methanol and a suitable acid catalyst like concentrated sulfuric acid or dry HCl gas.
-
Use Excess Alcohol: Employ a large excess of methanol to act as both a reagent and a solvent, driving the equilibrium towards the product side.
-
Remove Water: For larger-scale reactions, consider using a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove the water as it is formed, which is a highly effective method for driving the reaction to completion.[5]
-
Post-Reaction Workup: After the reaction, perform a wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution. This will react with and extract the acidic, unreacted 5-chlorothiophene-3-carboxylic acid into the aqueous layer, leaving the neutral ester product in the organic phase.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most critical step for controlling the final purity of this compound? A: The chlorination step is paramount. The formation of positional isomers and dichlorinated byproducts at this stage introduces impurities that are often structurally similar to the desired product, making them very difficult to remove via standard purification techniques like distillation or simple recrystallization. Precise control over stoichiometry, temperature, and reaction time is essential.
Q: Which analytical technique is best for routine in-process controls and final purity checks? A: For routine checks, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is excellent due to its speed and high resolution for volatile, thermally stable compounds like this ester.[7] For final product release and detection of non-volatile impurities (like residual acid), High-Performance Liquid Chromatography (HPLC) with UV detection is more comprehensive and is the standard in pharmaceutical development.[8]
Q: How can I confirm the regiochemistry and ensure I have the 3-carboxylate and not the 2-carboxylate isomer? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. The proton NMR (¹H NMR) spectrum will show distinct coupling patterns for the thiophene ring protons. For the 3-carboxylate isomer, you would expect to see two distinct doublets in the aromatic region. In contrast, the 2-carboxylate isomer would show a different pattern. Comparing the observed spectrum to a reference spectrum or using predictive software is the best approach for confirmation.
Section 4: Key Protocols and Data
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Probable Origin | Molecular Weight ( g/mol ) | Suggested Analytical Method |
| 3-Thiophenecarboxylic Acid | Incomplete Chlorination | 128.15 | HPLC, LC-MS |
| Methyl 3-thiophenecarboxylate | Incomplete Chlorination | 142.17 | GC, GC-MS |
| 2,5-dichloro-3-thiophenecarboxylic acid | Over-chlorination | 197.04 | HPLC, LC-MS |
| 5-Chlorothiophene-3-carboxylic Acid | Incomplete Esterification | 162.59 | HPLC, LC-MS |
Protocol 1: General Procedure for Purity Analysis by HPLC
This is a representative method and must be fully validated for your specific application.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: The expected elution order is typically the most polar compound (carboxylic acids) first, followed by the esters. Dichlorinated species will likely have a longer retention time than the mono-chlorinated product.
Protocol 2: Lab-Scale Purification via Base Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) as the base neutralizes residual acid catalyst and unreacted carboxylic acid. Repeat the wash until no more gas evolves.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any emulsions.[9]
-
Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified ester.
Section 5: Troubleshooting Workflow
For a systematic approach to identifying and resolving impurity issues, follow the logical workflow outlined below.
Caption: A logical workflow for impurity troubleshooting.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 3. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 4. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing the Synthesis of Methyl 5-chlorothiophene-3-carboxylate
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of Methyl 5-chlorothiophene-3-carboxylate, a key intermediate in medicinal chemistry. Recognizing the nuanced challenges of heterocyclic chemistry, this document provides in-depth, experience-driven insights to help you navigate common experimental hurdles and significantly improve your reaction yields.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary strategies: the esterification of a pre-chlorinated carboxylic acid or the regioselective chlorination of a thiophene ester. The choice of pathway depends on starting material availability, scale, and the specific challenges encountered in your laboratory.
-
Route A: Esterification of 5-chlorothiophene-3-carboxylic acid. This is often the more direct approach if the chlorinated acid is commercially available or can be synthesized efficiently. The primary challenge lies in achieving complete conversion during the esterification step without product degradation.
-
Route B: Regioselective Chlorination of Methyl thiophene-3-carboxylate. This route requires precise control over the chlorination reaction to ensure the chlorine atom is introduced at the C-5 position and to prevent over-chlorination, a common issue due to the high reactivity of the thiophene ring.[1][2]
Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Focus Area 1: Esterification of 5-chlorothiophene-3-carboxylic acid
Question: My Fischer esterification of 5-chlorothiophene-3-carboxylic acid with methanol and a strong acid catalyst (H₂SO₄) is resulting in a low yield (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in Fischer esterification are common and typically stem from two main factors: the reversible nature of the reaction and potential side reactions under harsh acidic conditions.
-
Causality (The "Why"): The Fischer esterification is an equilibrium-controlled process.[3] The reaction of a carboxylic acid with an alcohol produces an ester and water. For the reaction to proceed to completion, the water byproduct must be removed, or a large excess of the alcohol reactant must be used to push the equilibrium towards the product side, according to Le Châtelier's principle.
-
Troubleshooting & Optimization:
-
Increase Alcohol Stoichiometry: Use methanol as the solvent. This creates a large molar excess that drives the reaction forward.
-
Water Removal: For larger-scale reactions, using a Dean-Stark apparatus with a suitable solvent (like toluene) can effectively remove water as it forms, though this is less practical with a volatile alcohol like methanol.
-
Switch to an Irreversible Method: The most robust solution for overcoming equilibrium limitations and avoiding the harsh conditions of strong acid catalysis is to convert the carboxylic acid into a more reactive intermediate, such as an acid chloride. This is a highly reliable, high-yield alternative.
-
Question: I'm observing product degradation and charring with strong acid catalysts. How can I perform the esterification under milder, higher-yielding conditions?
Answer: The optimal solution is to use the two-step acid chloride method, which avoids strong acids and high temperatures. This pathway involves converting the carboxylic acid to an acyl chloride, which then reacts rapidly and irreversibly with methanol to form the desired ester. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[4][5]
Detailed Protocol 1: High-Yield Esterification via Acid Chloride Intermediate
This protocol is designed to be self-validating by converting the starting material into a highly reactive intermediate, ensuring a near-quantitative conversion in the final step.
-
Step 1: Formation of the Acyl Chloride
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 5-chlorothiophene-3-carboxylic acid (1.0 eq) in a minimal amount of an inert solvent like dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 40°C for DCM) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Self-Validation Check: The reaction mixture should become a clear solution as the solid carboxylic acid is converted to the soluble acyl chloride.
-
-
Step 2: Ester Formation
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh, anhydrous DCM and cool the flask to 0°C in an ice bath.
-
Slowly add anhydrous methanol (2.0-3.0 eq) dropwise. A mild exotherm may be observed.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.
-
Progress Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the acyl chloride.
-
-
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution stops.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient or by vacuum distillation.[6]
-
Caption: Workflow for the acid chloride esterification method.
Focus Area 2: Regioselective Chlorination of Methyl thiophene-3-carboxylate
Question: My chlorination reaction is producing significant amounts of dichlorinated byproducts and a dark, tarry material. How can I improve selectivity and prevent resinification?
Answer: This is a classic challenge in thiophene chemistry. The thiophene ring is significantly more reactive towards electrophilic substitution than benzene, making it prone to over-chlorination and acid-catalyzed polymerization.[1][2]
-
Causality (The "Why"):
-
Over-chlorination: The first chlorine atom added to the ring does not sufficiently deactivate it to prevent a second electrophilic attack, especially if the chlorinating agent is present in excess or if the reaction temperature is too high.
-
Resinification: Thiophene and its derivatives can polymerize under acidic conditions, which are often generated by chlorinating agents (e.g., HCl byproduct from SO₂Cl₂). Strong Lewis acid catalysts like AlCl₃ are particularly problematic and should be avoided.[1]
-
-
Troubleshooting & Optimization:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often the reagent of choice for controlled mono-chlorination as it tends to produce cleaner reactions than sulfuryl chloride (SO₂Cl₂) or chlorine gas.
-
Strict Stoichiometry Control: Use a precise molar ratio of chlorinating agent to the thiophene ester, typically between 1.0 and 1.1 equivalents of NCS. Using a slight excess of the starting ester can help minimize dichlorination.[7]
-
Low Temperature: Perform the reaction at low temperatures (e.g., -10°C to 0°C) to control the reaction rate and improve selectivity. Electrophilic aromatic substitution is exothermic, and lower temperatures help manage this.[2]
-
Slow Reagent Addition: Add the chlorinating agent slowly and portion-wise over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Solvent Choice: Use an inert solvent like acetonitrile, DCM, or tetrahydrofuran (THF).
-
Data Summary: Comparison of Chlorination Conditions
| Parameter | Method A: NCS | Method B: SO₂Cl₂ | Method C: Cl₂ Gas |
| Reagent | N-Chlorosuccinimide | Sulfuryl Chloride | Chlorine Gas |
| Stoichiometry | 1.0 - 1.1 eq | 1.0 - 1.2 eq | Bubbled until SM consumed |
| Temperature | -10°C to 25°C | 0°C to 25°C | 30°C to 50°C[8] |
| Selectivity | Generally Good to Excellent | Moderate to Good | Often Poor |
| Pros | High selectivity, easy to handle solid | Inexpensive, powerful | Very inexpensive |
| Cons | More expensive | Generates acidic byproducts (HCl, SO₂) | Difficult to control, hazardous |
| Typical Yield | 60-85% | 40-70% | Variable, often low |
Section 3: General FAQs
Q1: What are the critical safety precautions for these syntheses? A1: Chlorination reactions can be highly exothermic and should always be conducted with proper cooling and temperature monitoring.[1] Reagents like thionyl chloride and sulfuryl chloride are corrosive, toxic, and react violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How can I best monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate) and visualize spots with a UV lamp. For more quantitative analysis during optimization, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of starting material to products and byproducts.[1][6]
Q3: What are the expected ¹H NMR signals for the final product? A3: For this compound, you should expect to see: a singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm, and two distinct signals for the thiophene ring protons. The proton at the C2 position will appear as a doublet around 7.6 ppm, and the proton at the C4 position will appear as a doublet around 8.1 ppm.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 5-chlorothiophene-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of Methyl 5-chlorothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to provide you with not just solutions, but a deeper understanding of the reaction's underlying principles to empower your experimental design and troubleshooting efforts.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through a few primary routes. The most prevalent and discussed methods in literature involve either the direct chlorination of a thiophene precursor or a Sandmeyer reaction from an amino-thiophene derivative. Each approach has its own set of parameters to control for optimal yield and purity.
-
Direct Chlorination: This method typically involves the reaction of Methyl thiophene-3-carboxylate with a chlorinating agent. While seemingly straightforward, this pathway is prone to issues with regioselectivity and over-chlorination, leading to a mixture of products that can be challenging to separate.
-
Sandmeyer Reaction: A more controlled, multi-step approach involves the diazotization of Methyl 5-aminothiophene-3-carboxylate followed by a copper(I) chloride-mediated substitution.[1][2] This classic named reaction is a powerful tool for introducing halides to aromatic rings and often provides a cleaner product profile if each step is carefully executed.[1][3][4]
Below is a workflow diagram outlining the general steps for both synthetic routes.
Caption: General workflows for synthesizing this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
A. Direct Chlorination Route
Question 1: My reaction yields a mixture of chlorinated products, including dichlorinated species and the wrong isomer. How can I improve the regioselectivity for the 5-position?
Answer: This is a classic challenge in electrophilic aromatic substitution on thiophene rings. The 2- and 5-positions are both highly activated, and controlling the reaction to favor monosubstitution at the desired position is key.
-
Causality: The high reactivity of the thiophene ring makes it susceptible to over-chlorination. The initial monochlorinated product can be as reactive, or even more so, than the starting material, leading to dichlorination. The choice of chlorinating agent and reaction conditions dramatically influences the outcome.
-
Solutions & Optimization:
-
Choice of Chlorinating Agent: Milder chlorinating agents are preferred. While chlorine gas can be used, it is often too reactive.[5] Consider using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Sodium hypochlorite (NaOCl) has also been reported for chlorinating substituted benzothiophenes and could be a milder alternative.[6]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -10 to 10 °C) to reduce the reaction rate and improve selectivity. A patent for a similar chlorination suggests maintaining a temperature of 30 to 32 °C, but careful monitoring is crucial.[5]
-
Stoichiometry: Use a slight excess, but not a large one, of the starting material relative to the chlorinating agent to disfavor dichlorination. A common strategy is to use 1.0 to 1.1 equivalents of the chlorinating agent.
-
Solvent: An inert solvent like dichloromethane (DCM) or chloroform is typically used.[5]
-
Reaction Monitoring: Closely monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[5] Quench the reaction once the desired level of conversion of the starting material is reached to prevent the formation of byproducts.
-
Question 2: I'm having difficulty separating the desired product from the unreacted starting material and other chlorinated isomers. What are the best purification strategies?
Answer: Purification can indeed be challenging due to the similar physical properties of the components in the crude mixture.
-
Causality: The boiling points and polarities of Methyl thiophene-3-carboxylate, this compound, and other isomers can be very close, making simple distillation or recrystallization inefficient.
-
Solutions & Optimization:
-
Flash Column Chromatography: This is often the most effective method. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or isopropyl ether, can provide good separation.[7]
-
Fractional Distillation under Reduced Pressure: If the boiling points are sufficiently different, this can be a viable option for larger scale purifications. You will need a good fractional distillation setup and careful control over the vacuum and temperature.
-
Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is an option, although it is more expensive and time-consuming for large quantities.
-
| Technique | Advantages | Disadvantages | Best For |
| Flash Chromatography | High resolution, applicable to various scales.[7] | Can be time-consuming and uses large solvent volumes. | Complex mixtures with close-running spots. |
| Fractional Distillation | Good for large scale, cost-effective. | Requires significant boiling point differences, risk of thermal decomposition. | Large quantities of product with well-separated boiling points. |
| Recrystallization | Can yield very pure material, simple setup. | Dependent on finding a suitable solvent system, can have lower recovery. | Crude products that are solid and have one major component. |
B. Sandmeyer Reaction Route
Question 3: My Sandmeyer reaction is giving a low yield of the desired chlorinated product and a significant amount of a dark, tarry byproduct. What is going wrong?
Answer: Low yields and tar formation in Sandmeyer reactions are often linked to the instability of the diazonium salt intermediate and improper reaction conditions.
-
Causality: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a host of side reactions, including the formation of phenols and biaryl compounds.[1][2] The radical nature of the Sandmeyer reaction can also lead to polymerization and tar formation if not well-controlled.[1]
-
Solutions & Optimization:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt) must be carried out at low temperatures, typically 0-5 °C, using an ice-salt bath. The subsequent Sandmeyer reaction with CuCl should also be kept cold, though some procedures allow for a slow warming to room temperature.
-
Freshly Prepared Reagents: Use freshly prepared copper(I) chloride. Cu(I) can oxidize to Cu(II) on storage, which is less effective as a catalyst.
-
Acid Concentration: Maintain a sufficient concentration of acid (e.g., HCl) throughout the reaction. This helps to stabilize the diazonium salt and prevents premature decomposition.
-
Slow Addition: Add the sodium nitrite solution slowly during diazotization to control the exotherm. Similarly, the diazonium salt solution should be added slowly to the CuCl solution.
-
Vigorous Stirring: Ensure efficient mixing to maintain a homogenous temperature and concentration throughout the reaction vessel.
-
Question 4: How do I know if my diazotization was successful before proceeding with the Sandmeyer reaction?
Answer: While it's difficult to isolate and fully characterize the diazonium salt due to its instability, there are a couple of in-process checks you can perform.
-
Solutions & Optimization:
-
Starch-Iodide Paper Test: A simple and effective method is to test for the presence of excess nitrous acid. After the addition of sodium nitrite is complete, a drop of the reaction mixture spotted on starch-iodide paper should turn blue-black. This indicates that enough nitrous acid is present to have fully converted the starting amine.
-
Visual Observation: The formation of the diazonium salt usually results in a clear solution. If the solution remains a slurry of the starting amine, the diazotization is incomplete.
-
Below is a troubleshooting decision tree for the Sandmeyer reaction.
Caption: Troubleshooting decision tree for the Sandmeyer reaction.
III. Experimental Protocols
Optimized Protocol for Sandmeyer Synthesis of this compound
This protocol is a synthesis of best practices and should be adapted and optimized for your specific laboratory conditions and scale.
Step 1: Diazotization of Methyl 5-aminothiophene-3-carboxylate
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add Methyl 5-aminothiophene-3-carboxylate (1.0 eq) and a 3 M solution of hydrochloric acid (4.0 eq).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The mixture should become a clear solution. Confirm the presence of excess nitrous acid with starch-iodide paper.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (3.0 eq). Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold CuCl solution via a dropping funnel. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
The reaction mixture can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield this compound.
IV. References
-
Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxylate. PrepChem.com. Available at: --INVALID-LINK--
-
Sandmeyer reaction. Wikipedia. Available at: --INVALID-LINK--
-
Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters. Google Patents. Available at: --INVALID-LINK--
-
Sandmeyer Reaction. ResearchGate. Available at: --INVALID-LINK--
-
Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: --INVALID-LINK--
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Dergipark. Available at: --INVALID-LINK--
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Chemicalbook. Available at: --INVALID-LINK--
-
This compound (Cas 36157-43-4). Parchem. Available at: --INVALID-LINK--
-
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate. Chongqing Chemdad Co. Available at: --INVALID-LINK--
-
5-Chlorothiophene-2-carboxylic acid synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: --INVALID-LINK--
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC - NIH. Available at: --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 6. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Methyl 5-chlorothiophene-3-carboxylate
Welcome to the technical support guide for Methyl 5-chlorothiophene-3-carboxylate (CAS: 36157-43-4). This document is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable heterocyclic building block. Its reactivity is primarily dictated by three key features: the ester functional group, the chloro-substituent, and the thiophene ring itself. The interplay between the electron-withdrawing nature of the chloro and methoxycarbonyl groups significantly influences the molecule's stability and reaction pathways. Understanding these characteristics is crucial for anticipating and mitigating potential side reactions.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the handling and reaction of this compound.
Issue 1: Unexpected Formation of 5-chlorothiophene-3-carboxylic acid in the Reaction Mixture
Symptom: You observe a new spot on your TLC plate that is more polar than your starting material, or your NMR spectrum shows the disappearance of the methyl ester singlet and the appearance of a broad carboxylic acid proton signal.
Probable Cause: Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis, particularly in the presence of water under acidic or basic conditions. This is one of the most common side reactions.
dot
Caption: Ester hydrolysis side reaction pathway.
Step-by-Step Troubleshooting Protocol:
-
Solvent Purity Check: Ensure all solvents are anhydrous. Use freshly dried solvents, particularly aprotic solvents like THF, Dichloromethane, or Toluene.
-
Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
-
Control of Acidity/Basicity: If your reaction conditions are not intended to be acidic or basic, check the pH of your reaction mixture. Latent acidity or basicity in reagents can catalyze hydrolysis. Consider adding a non-nucleophilic base (e.g., proton sponge) if trace acid is a concern.
-
Temperature Management: Higher temperatures accelerate hydrolysis. If possible, run your reaction at a lower temperature for a longer duration.
-
Reagent Check: Ensure that reagents, especially hygroscopic ones, have been stored properly and are free of water.
| Parameter | Recommendation for Minimizing Hydrolysis |
| Solvents | Use anhydrous grade solvents. |
| Atmosphere | Maintain an inert atmosphere (N₂ or Ar). |
| Temperature | Operate at the lowest effective temperature. |
| Additives | Avoid unnecessary acids or bases. |
Issue 2: Gas Evolution and Formation of 2-Chlorothiophene
Symptom: You notice gas bubbling from your reaction mixture, especially at elevated temperatures, and GC-MS analysis indicates the presence of 2-chlorothiophene, a compound with a lower molecular weight than your starting material.
Probable Cause: Decarboxylation
This issue is a two-step side reaction. First, the ester is hydrolyzed to 5-chlorothiophene-3-carboxylic acid, as described in Issue 1. Subsequently, the carboxylic acid intermediate undergoes decarboxylation (loss of CO₂) to form 2-chlorothiophene. This is particularly prevalent at higher temperatures.[1]
dot
Caption: Pathway leading to decarboxylation.
Step-by-Step Troubleshooting Protocol:
-
Strict Moisture Control: The primary preventative measure is to rigorously exclude water from the reaction to prevent the formation of the carboxylic acid precursor. Follow all steps outlined in the troubleshooting guide for Issue 1.
-
Temperature Limitation: Avoid excessive heating. If the desired reaction requires high temperatures, consider alternative synthetic routes or catalytic methods that allow for milder conditions.
-
pH Neutrality: Decarboxylation can be catalyzed by both acids and bases. Maintaining a neutral pH throughout the reaction is critical.
-
Alternative Reagents: In some cases, using a different base or catalyst that is less prone to promoting hydrolysis can prevent the initial step of this side reaction cascade.
Issue 3: Formation of Unexpected Substituted Thiophene Byproducts
Symptom: Your product mixture contains a compound where the chlorine atom at the 5-position has been replaced by a nucleophile present in your reaction.
Probable Cause: Nucleophilic Aromatic Substitution (SNAr)
The thiophene ring in this compound is electron-deficient due to the presence of two electron-withdrawing groups (the chloro and methoxycarbonyl groups). This makes the ring susceptible to attack by strong nucleophiles, leading to the displacement of the chloride ion.[2][3] This is a known reactivity pattern for electron-poor aromatic and heteroaromatic systems.[4]
dot
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Step-by-Step Troubleshooting Protocol:
-
Nucleophile Strength Assessment: Be mindful of the nucleophilicity of the reagents in your reaction. Strong nucleophiles (e.g., alkoxides, thiolates, amines) are more likely to participate in SNAr.[5][6]
-
Temperature Control: SNAr reactions are typically accelerated by heat. Running the reaction at lower temperatures can often favor the desired reaction pathway over SNAr.
-
Protecting Group Strategy: If the desired reaction is at a different site on the molecule and the SNAr reaction is a persistent issue, consider a synthetic strategy where the thiophene ring is less activated, or where the chloro-substituent is introduced at a later stage.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of nucleophilic bases like alkoxides or hydroxides.
Frequently Asked Questions (FAQs)
Q1: My starting material appears to be a mix of isomers. How can this affect my reaction?
A: The synthesis of chlorinated thiophenes can sometimes produce isomeric byproducts (e.g., Methyl 2-chlorothiophene-3-carboxylate) or polychlorinated species.[7][8] These impurities can lead to a complex product mixture that is difficult to purify. It is highly recommended to verify the purity of your starting material by GC or NMR before use. If significant isomeric impurities are present, purification by column chromatography or distillation may be necessary.
Q2: What are the optimal storage conditions for this compound?
A: To minimize degradation via hydrolysis, it is best to store the compound in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place. Avoid storing it in areas with high humidity.
Q3: Can I use strong bases like NaOH or KOH for saponification (hydrolysis) of the ester?
A: While strong bases will hydrolyze the ester, they are also strong nucleophiles that can promote SNAr side reactions, leading to the formation of 5-hydroxythiophene derivatives.[9] For a cleaner hydrolysis, using milder conditions such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often preferred, as it can selectively cleave the ester with a lower risk of SNAr.[9]
Q4: I am performing a reaction on the ester group (e.g., amidation). What precautions should I take?
A: When performing reactions such as amidation with amines, be aware that the amine can also act as a nucleophile in an SNAr reaction. To favor amidation over SNAr:
-
Use the mildest possible reaction conditions (lower temperature).
-
Consider converting the ester to a more reactive species like an acid chloride first, which will react with the amine under milder conditions.
-
Use a non-nucleophilic base to activate the amine if necessary.
References
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 8. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
Navigating the Labyrinth of Large-Scale Methyl 5-chlorothiophene-3-carboxylate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the large-scale synthesis of Methyl 5-chlorothiophene-3-carboxylate. As a crucial building block in the development of numerous pharmaceutical agents, the efficient and scalable synthesis of this compound is of paramount importance. This guide, compiled from extensive research and practical experience, is designed to provide in-depth troubleshooting advice and answer frequently asked questions to navigate the challenges encountered during its industrial-scale production.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for large-scale production of this compound?
A1: The most prevalent industrial approach involves the direct, regioselective chlorination of Methyl thiophene-3-carboxylate. This method is favored for its atom economy and relatively straightforward reaction sequence. The key challenge lies in controlling the reaction conditions to ensure selective monochlorination at the 5-position while minimizing the formation of undesired isomers and over-chlorinated byproducts.
Q2: What are the primary impurities encountered in this synthesis?
A2: The main impurities include the starting material (unreacted Methyl thiophene-3-carboxylate), the undesired 2-chloro and 4-chloro isomers, and di-chlorinated species such as Methyl 2,5-dichlorothiophene-3-carboxylate. The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I monitor the progress of the chlorination reaction effectively on a large scale?
A3: In-process control is critical. Gas chromatography (GC) is the recommended analytical technique for monitoring the reaction.[1][2] By taking periodic samples from the reactor and analyzing the relative peak areas of the starting material, the desired product, and the di-chlorinated byproducts, you can determine the optimal reaction endpoint. The reaction should typically be quenched when the concentration of the desired monochloro compound is maximized, and before significant amounts of the dichloro species are formed.[1][2]
Q4: What are the recommended purification methods for industrial-scale batches?
A4: A combination of techniques is often necessary. The initial crude product, after work-up, can be subjected to fractional distillation under reduced pressure to remove lower-boiling impurities and unreacted starting material. Subsequent recrystallization from a suitable solvent system (e.g., diisopropyl ether at low temperatures) is often employed to achieve the desired high purity by removing isomeric and di-chlorinated impurities.[1]
II. Troubleshooting Guide: From Reaction to Purification
This section delves into specific issues that may arise during the synthesis and provides actionable solutions grounded in chemical principles.
Challenge 1: Poor Regioselectivity and Isomer Formation
Symptom: Your in-process analysis (GC or HPLC) shows significant peaks corresponding to isomeric monochloro-thiophenes (e.g., the 2-chloro or 4-chloro isomer) in addition to the desired 5-chloro product.
Root Cause Analysis:
The thiophene ring is susceptible to electrophilic substitution at multiple positions. The directing effect of the methoxycarbonyl group at the 3-position is not sufficiently strong to exclusively favor chlorination at the 5-position, especially under harsh reaction conditions.
Strategic Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Chlorinating Agent | Utilize a milder chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) instead of chlorine gas. | Milder reagents reduce the reactivity of the electrophilic chlorine species, leading to a more selective reaction and minimizing the formation of undesired isomers. |
| Catalyst | Employ a Lewis acid catalyst, such as activated iron powder, in catalytic amounts.[1] | The catalyst can help to polarize the Cl-Cl bond, generating a more controlled electrophilic species and improving the regioselectivity of the reaction. |
| Temperature Control | Maintain a low and consistent reaction temperature, typically between 20-35°C.[1][2] | Lower temperatures decrease the overall reaction rate and enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable 5-chloro isomer. |
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Challenge 2: Over-Chlorination and Formation of Di-chloro Byproducts
Symptom: GC analysis reveals a significant and increasing peak corresponding to a di-chlorinated thiophene species, leading to yield loss and purification difficulties.
Root Cause Analysis:
The desired product, this compound, is itself an activated aromatic ring and can undergo a second electrophilic substitution if the reaction is not carefully controlled.
Strategic Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Use a slight excess of the starting material (Methyl thiophene-3-carboxylate) relative to the chlorinating agent. | This ensures that the chlorinating agent is the limiting reagent, reducing the likelihood of a second chlorination event occurring on the product molecule. |
| Reaction Monitoring | Implement rigorous in-process monitoring via GC. Stop the reaction when the concentration of the di-chloro byproduct begins to rise significantly, even if some starting material remains.[1][2] | This is a critical step in large-scale synthesis to find the optimal balance between conversion and selectivity. It is often more economical to recover unreacted starting material than to separate the di-chloro byproduct. |
| Addition Rate | Add the chlorinating agent slowly and sub-surface to the reaction mixture. | This prevents localized high concentrations of the chlorinating agent, which can lead to rapid, uncontrolled over-chlorination. |
Logical Relationship for Preventing Over-Chlorination
Caption: Key strategies to prevent over-chlorination.
Challenge 3: Difficult Purification on a Large Scale
Symptom: Standard purification techniques like distillation or crystallization are failing to provide the product with the required purity, often due to co-eluting or co-crystallizing impurities.
Root Cause Analysis:
The structural similarity between the desired product and its isomers, as well as the di-chlorinated byproducts, can make separation challenging. The presence of colored impurities may also indicate degradation products.
Strategic Solutions:
| Technique | Recommendation | Scientific Rationale |
| Distillation | Use a high-efficiency fractional distillation column with a suitable packing material. Optimize the vacuum and temperature profile to maximize the separation of components with close boiling points. | A more efficient column provides a greater number of theoretical plates, enhancing the separation of isomers and other closely boiling impurities. |
| Crystallization | Perform a solvent screen to identify a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at reduced temperatures, while the key impurities remain in the mother liquor. Seeding with a small amount of pure product can aid in initiating crystallization.[1] | The choice of solvent is critical for effective purification by crystallization. A systematic solvent screening approach can significantly improve the efficiency of impurity removal. |
| Chromatography | While generally less economical for very large scales, preparative column chromatography can be employed for high-purity requirements. A normal-phase silica gel column with a non-polar eluent system is typically effective.[3] | For pharmaceutical applications where very high purity is essential, chromatography may be a necessary, albeit more costly, final purification step. |
III. Safety Considerations for Large-Scale Synthesis
Working with chlorinated thiophenes and chlorinating agents on an industrial scale requires stringent safety protocols.
-
Handling of Chlorinating Agents: Chlorine gas is highly toxic and corrosive. Ensure all reactions are conducted in a well-ventilated area, preferably in a closed system, with appropriate scrubbing systems for off-gases. N-chlorosuccinimide and sulfuryl chloride are also hazardous and should be handled with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The chlorination of thiophenes can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and a reliable temperature monitoring system to prevent thermal runaway.
-
Waste Disposal: Chlorinated organic waste must be disposed of according to local environmental regulations.
By understanding the underlying chemical principles and implementing robust process controls, the challenges associated with the large-scale synthesis of this compound can be effectively managed, leading to a more efficient, reliable, and safe manufacturing process.
References
- 1. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 2. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
Technical Support Center: Column Chromatography Purification of Methyl 5-chlorothiophene-3-carboxylate
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of Methyl 5-chlorothiophene-3-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My TLC analysis shows a good separation, but the column chromatography results in mixed fractions of my target compound and a closely eluting impurity. What could be the cause?
Answer: This is a common issue that can stem from several factors, from the limitations of TLC in predicting column performance to the overloading of the column.
-
Causality: Thin Layer Chromatography (TLC) is a valuable tool for quickly assessing solvent systems, but the separation efficiency on a TLC plate does not always directly translate to a preparative column. Factors such as band broadening, column packing efficiency, and loading volume can significantly impact the resolution.
-
Troubleshooting Steps:
-
Optimize the Solvent System: A good starting point for column chromatography is a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound on the TLC plate. If separation is still poor, consider using a three-component solvent system to fine-tune the selectivity. For aromatic compounds, incorporating a solvent like toluene can sometimes improve separation.[1]
-
Reduce the Load: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading: If the compound has poor solubility in the eluent, it can lead to band broadening.[2] Dry loading the sample onto the column can mitigate this issue.[2] To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained.[2] This powder can then be carefully added to the top of the column.[2]
-
Issue 2: The Compound is Not Eluting from the Column
Question: I've been running my column for an extended period, and I'm not seeing my product elute, even after increasing the solvent polarity. What should I do?
Answer: This can be a frustrating situation, but there are several potential explanations and solutions to consider.
-
Causality: The most likely reasons for a compound not eluting are decomposition on the silica gel, using an incorrect solvent system, or the compound having already eluted undetected.
-
Troubleshooting Steps:
-
Check for Decomposition: Thiophene-containing compounds can sometimes be sensitive to the acidic nature of silica gel.[3] To test for stability, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely decomposing. In this case, consider using a deactivated silica gel or an alternative stationary phase like alumina.
-
Verify the Solvent System: Double-check that you have prepared and are using the correct eluent.[3] It's a simple mistake, but one that can easily happen in a busy lab.
-
Analyze Early Fractions: It's possible your compound is less polar than anticipated and eluted in the first few fractions.[3] Concentrate these early fractions and analyze them by TLC.
-
Issue 3: Streaking or Tailing of the Compound on the TLC and Column
Question: My compound is streaking on the TLC plate and tailing during column chromatography, leading to broad peaks and poor separation. How can I resolve this?
Answer: Tailing is often indicative of interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Causality: The ester and chloro functional groups in this compound can lead to interactions with the silanol groups on the silica surface, causing tailing. The presence of acidic impurities can also contribute to this phenomenon.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol can help to block the active sites on the silica gel and reduce tailing. For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. Conversely, for basic compounds, adding a small amount of triethylamine is often effective.
-
Consider a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, switching to a different stationary phase may be necessary. For moderately polar compounds, a cyano-bonded silica phase can be a good alternative, offering different selectivity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Based on the structure of this compound, a starting ratio of 9:1 or 8:2 hexanes:ethyl acetate would be a reasonable initial system to test via TLC. The goal is to achieve an Rf value of approximately 0.2-0.3 for the target compound.
Q2: How can I determine if my collected fractions contain the desired product?
A2: The most common method is to spot each fraction (or a selection of fractions) on a TLC plate and run it against a spot of your crude starting material. This will allow you to identify which fractions contain your product and assess their purity.
Q3: What are some potential impurities I might encounter?
A3: Potential impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. For instance, if the ester was formed from the corresponding carboxylic acid, you might have some unreacted acid present.
Q4: Is this compound stable under normal laboratory conditions?
A4: While generally stable, it's good practice to store it in a cool, dark place. Thiophene derivatives can be sensitive to strong acids, bases, and oxidizing agents. It's always advisable to consult the Safety Data Sheet (SDS) for specific storage and handling information.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent system and column size should be optimized based on your specific reaction mixture and scale.
1. Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent.[2] Carefully apply the solution to the top of the column using a pipette.[2]
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.[2]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A generalized workflow for the column chromatography purification process.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase (Initial) | 9:1 to 8:2 Hexanes:Ethyl Acetate | A good starting point for achieving an optimal Rf value of 0.2-0.3. |
| Rf of Target Compound | 0.2 - 0.3 | Provides a good balance between retention and elution time, allowing for effective separation. |
| Sample Load | 1-5% of silica gel mass | Prevents column overloading and ensures optimal separation efficiency. |
References
Technical Support Center: Recrystallization of Methyl 5-chlorothiophene-3-carboxylate
Welcome to the technical support center for the purification of Methyl 5-chlorothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this key synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.
Critical Starting Information & Compound Properties
Before initiating any purification, understanding the physical properties of this compound is paramount. These properties dictate the choice of solvents and the potential challenges, such as "oiling out."
| Property | Value | Significance for Recrystallization |
| Chemical Formula | C₆H₅ClO₂S | Provides the elemental composition. |
| Molecular Weight | 176.61 g/mol | Essential for calculating molar quantities and theoretical yield. |
| CAS Number | 36157-43-4 | Unique identifier for ensuring the correct reagent is used.[1] |
| Appearance | Varies; may be a low-melting solid or oil | The physical state is critical. The isomeric Methyl 5-chlorothiophene-2-carboxylate has a reported melting point of 15-18°C, often appearing as a liquid or waxy solid at room temperature.[2][3] If the 3-carboxylate isomer exhibits similar properties, there is a high risk of oiling out. |
| Melting Point | Data not widely available; assumed to be low. | A low melting point necessitates careful solvent selection to avoid the boiling point of the solvent being higher than the compound's melting point, a common cause of oiling out. |
The Recrystallization Workflow: A Strategic Overview
Recrystallization is a multi-step process designed to separate a compound from its impurities based on differences in solubility.[2] The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either completely soluble or insoluble at all temperatures.
Caption: General workflow for purification by recrystallization.
Standard Operating Protocol (SOP)
This section provides a validated, step-by-step methodology for developing a robust recrystallization procedure.
Part A: Small-Scale Solvent Screening
The objective is to identify a suitable solvent or solvent pair empirically.
-
Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Testing : Add ~0.5 mL of a candidate solvent to each test tube at room temperature.
-
Initial Solvent Suggestions: Based on the ester functionality, start with solvents like ethanol, methanol, isopropanol, ethyl acetate, and hexane or heptane. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[4]
-
-
Observation at Room Temp : Agitate the tubes. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system.
-
Heating : If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Cooling : Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Evaluation : A good solvent is one where the compound dissolves when hot and forms a significant amount of crystalline precipitate when cold.[2] Record all observations.
Data Presentation: Solvent Screening Table
| Trial No. | Solvent(s) & Ratio | Solubility (Hot) | Solubility (Cold) | Crystal Appearance | Notes / Recommendation |
|---|---|---|---|---|---|
| 1 | |||||
| 2 |
| 3 | | | | | |
Part B: Bulk Recrystallization Protocol
Once an optimal solvent or solvent system is identified, proceed with the bulk purification.
-
Dissolution : Place the crude compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen solvent required to create a slurry. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the compound is fully dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before crystallization. This step is crucial to prevent the precipitation of impurities along with your product.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as rapid crystallization can trap impurities.
-
Maximize Yield : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying : Dry the purified crystals in a vacuum oven at a temperature well below their melting point to remove residual solvent.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the recrystallization of challenging compounds like this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
Q: My compound 'oiled out' instead of crystallizing. What happened and how do I fix it?
-
Probable Cause : This is a common issue for low-melting-point solids. "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a solid because the solution's temperature is above the compound's melting point. High concentrations of impurities can also depress the melting point, exacerbating this issue.
-
Solutions :
-
Add More Solvent : Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, then attempt to cool the solution again, but much more slowly.
-
Lower the Temperature : If possible, switch to a solvent with a lower boiling point.
-
Induce Crystallization at a Lower Temperature : Re-dissolve the oil, let the solution cool further than before, and then vigorously scratch the flask or add a seed crystal to try and induce crystallization below the compound's melting point.
-
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
-
Probable Cause : The two most likely causes are that either too much solvent was used, meaning the solution is not saturated, or the solution is supersaturated.
-
Solutions :
-
Reduce Solvent Volume : If too much solvent is the suspected cause, gently heat the solution to boil off a portion of the solvent to increase the concentration. Then, attempt the cooling process again. This is often the most common reason for crystallization failure.
-
Induce Crystallization : If the solution is supersaturated, you must provide a nucleation site for crystals to begin growing. This can be achieved by:
-
Scratching : Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystal formation.
-
Seeding : Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.
-
-
Q: My final yield is very low. What are the likely causes?
-
Probable Cause : A low yield can result from several procedural errors. The most common is using a large excess of solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold. Other causes include premature crystallization during a hot filtration step or washing the final crystals with too much solvent or with solvent that was not sufficiently cold.
-
Solutions :
-
Recover a Second Crop : Do not discard the filtrate (mother liquor). Reduce its volume by boiling and re-cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Refine Your Technique : In future attempts, be meticulous about adding the minimum amount of hot solvent needed for dissolution. When washing the crystals, use only enough ice-cold solvent to wet the surface of the filter cake.
-
Frequently Asked Questions (FAQs)
Q: How do I handle a crude product that is an oil to begin with?
A: For a crude oil, a two-solvent recrystallization system is often the most effective approach.[5] First, dissolve the oil in a small amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexane, heptane) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to make it clear again, and then cool slowly.[6]
Q: What is the purpose of using decolorizing carbon?
A: If your solution has a colored tint due to high-molecular-weight impurities, these can sometimes be removed by adding a small amount of activated carbon to the hot solution before the hot filtration step. The colored impurities adsorb onto the surface of the carbon, which is then filtered away.
Q: How slow is "slow cooling"?
A: Ideally, the flask should be left to cool on a benchtop, insulated from the cold surface by a piece of wood or cork, and allowed to reach room temperature over at least an hour. The slower the cooling, the larger and purer the crystals will be. Rushing this step by placing the hot flask directly into an ice bath is a common mistake that leads to the formation of small, impure crystals.
Q: Should I use a single-solvent or two-solvent system?
A: A single-solvent system is generally preferred for its simplicity when a suitable solvent can be found. However, for many compounds, including those that tend to oil out, a two-solvent system provides greater flexibility and control over the saturation point, often leading to better results.[6]
References
Validation & Comparative
A Researcher's Comparative Guide to the ¹H NMR Spectrum of Methyl 5-chlorothiophene-3-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Among these, thiophene derivatives serve as crucial scaffolds in a vast array of pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for confirming the structure and purity of these molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 5-chlorothiophene-3-carboxylate, comparing it with structurally related analogs to highlight the subtle yet significant effects of substituent changes on spectral features.
Analysis of this compound ¹H NMR Spectrum
The structure of this compound presents a simple yet informative ¹H NMR spectrum. The thiophene ring contains two aromatic protons, and the methyl ester provides a singlet signal. The key to interpreting the spectrum lies in understanding how the electron-withdrawing nature of both the chlorine atom and the methyl carboxylate group influences the chemical environment of the ring protons.
The two protons on the thiophene ring are at the C2 and C4 positions.
-
H4 Proton: This proton is situated between two electron-withdrawing groups: the chloro group at C5 and the carboxylate at C3. This environment strongly deshields the proton, causing its signal to appear further downfield.
-
H2 Proton: This proton is adjacent to the sulfur atom and the carboxylate group. Its chemical shift is influenced by the electronegativity of these groups and the overall aromatic system.
The methyl group of the ester function (-OCH₃) is not coupled to any other protons, and thus appears as a sharp singlet. Its chemical shift is in the typical range for methyl esters.
Expected Spectral Pattern:
-
A singlet for the methyl protons (-OCH₃).
-
Two doublets in the aromatic region for the two thiophene ring protons (H2 and H4). The splitting arises from the coupling between these two protons across four bonds (a long-range coupling typical in thiophenes, denoted as ⁴J).
Comparative ¹H NMR Spectral Data
To appreciate the influence of the substituent at the 5-position, it is instructive to compare the ¹H NMR spectrum of this compound with its bromo analog and the unsubstituted parent compound. The data below was acquired in deuterated chloroform (CDCl₃).
| Compound | H2 (δ, ppm) | H4 (δ, ppm) | ⁴J H2-H4 (Hz) | -OCH₃ (δ, ppm) |
| This compound | ~7.85 | ~7.30 | ~1.5 | ~3.85 |
| Methyl 5-bromothiophene-3-carboxylate | ~7.95 | ~7.35 | ~1.5 | ~3.86 |
| Methyl thiophene-3-carboxylate | ~8.10 | ~7.45 | ~1.5 | ~3.84 |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Causality Behind the Observed Differences:
The comparison reveals a clear trend in the chemical shifts of the ring protons. The electronegativity of the halogen substituent at the C5 position plays a crucial role.
-
Electronegativity Effect: Chlorine is more electronegative than bromine. This increased electron-withdrawing inductive effect from chlorine deshields the adjacent H4 proton less than bromine does, causing a slight upfield shift compared to the bromo analog.
-
Parent Compound: In the unsubstituted Methyl thiophene-3-carboxylate, the absence of an electron-withdrawing halogen at C5 results in the H4 and H2 protons being in a more electron-rich environment, thus appearing at a higher field (more shielded) compared to the halogenated derivatives.
-
Coupling Constants (J): The long-range coupling constant (⁴J) between H2 and H4 remains relatively consistent across these analogs, typically around 1.5 Hz. This is a characteristic feature of the thiophene ring system and is less sensitive to the nature of the substituents compared to chemical shifts.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines a self-validating system for obtaining a reliable ¹H NMR spectrum for small organic molecules like this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum with good signal-to-noise and accurate integration for structural verification.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample. For small molecules, this amount is typically sufficient for a quick ¹H spectrum.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-D (CDCl₃), in a clean vial.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identifiable.
-
Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift calibration is required, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is often sufficient.[1]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[2]
-
Shimming: Shim the magnetic field to achieve maximum homogeneity. This process minimizes line broadening and improves spectral resolution.[2][3] An automated shimming routine is typically sufficient for most samples.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 64 scans. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds. A longer delay ensures complete relaxation of the protons, which is important for accurate integration, especially in quantitative NMR.[3][4]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative ratios of the protons in the molecule. The integral values should correspond to the number of protons giving rise to each signal.
-
Visualizing the Workflow and Molecular Interactions
To better illustrate the experimental process and the relationships within the molecule, the following diagrams are provided.
Caption: Workflow for NMR data acquisition and analysis.
Caption: ⁴J coupling between H2 and H4 protons.
References
A Comparative Guide to Methyl 5-chlorothiophene-3-carboxylate and Other Thiophene Derivatives for Advanced Research Applications
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Thiophene derivatives, in particular, are a cornerstone of modern organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures with diverse biological and electronic properties. This guide provides an in-depth comparative analysis of Methyl 5-chlorothiophene-3-carboxylate against other key thiophene derivatives, namely Methyl thiophene-3-carboxylate, Methyl 5-bromothiophene-3-carboxylate, and Methyl 5-nitrothiophene-3-carboxylate. By examining their physicochemical properties, reactivity in pivotal cross-coupling and nucleophilic substitution reactions, and providing supporting experimental context, this document aims to empower researchers to make informed decisions in their synthetic strategies.
Introduction to the Thiophene Scaffold
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its unique electronic properties, arising from the interplay between the sulfur heteroatom and the π-electron system, render it an electron-rich aromatic system, more reactive than benzene in electrophilic substitution reactions.[1] The position and nature of substituents on the thiophene ring profoundly influence its reactivity, allowing for fine-tuning of its chemical behavior. This guide will focus on 3-carboxylated thiophenes with varying substituents at the 5-position, a common substitution pattern in medicinal chemistry and materials science.
Featured Compound: this compound
This compound serves as a versatile intermediate, offering a balance of reactivity and stability. The presence of the chlorine atom at the 5-position provides a handle for cross-coupling reactions, while the methyl ester at the 3-position can be further functionalized or hydrolyzed.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties from its constituent parts and closely related analogs. For instance, the related 5-chlorothiophene-3-carboxylic acid has a molecular weight of 162.59 g/mol .[2] The methyl ester would have a molecular weight of 176.61 g/mol .[3]
Comparative Analysis of Thiophene Derivatives
This section provides a comparative overview of this compound and its analogs. The comparison will focus on their structural differences, physicochemical properties, and, most importantly, their reactivity in key synthetic transformations.
Structural and Physicochemical Comparison
The electronic nature of the substituent at the 5-position dramatically influences the properties of the thiophene ring. The chloro, bromo, and nitro groups are all electron-withdrawing, but to varying degrees and through different mechanisms (inductive vs. resonance effects).
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| Methyl thiophene-3-carboxylate | C₆H₆O₂S | 142.17[4] | Colorless to slightly yellow liquid; bp 91 °C/17 mmHg.[4] | |
| This compound | C₆H₅ClO₂S | 176.61[3] | Expected to be a liquid or low-melting solid. | |
| Methyl 5-bromothiophene-3-carboxylate | C₆H₅BrO₂S | 221.07 | Physicochemical properties not readily available. | |
| Methyl 5-nitrothiophene-3-carboxylate | C₆H₅NO₄S | 187.17[5] | Solid. |
Note: Direct experimental data for all compounds under identical conditions is limited. Properties are based on available data for the compounds or closely related analogs.
Reactivity in Key Synthetic Transformations
The utility of these thiophene derivatives as synthetic building blocks is largely determined by their reactivity in common organic reactions. We will focus on three key transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 5-halo-thiophenes, the reactivity is highly dependent on the nature of the halogen. The generally accepted trend in reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl.[6] This is attributed to the bond dissociation energies of the carbon-halogen bond.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Halothiophene-3-carboxylates
This protocol is a generalized procedure and may require optimization for specific substrates.
References
- 1. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - Methyl 5-nitrothiophene-3-carboxylate (C6H5NO4S) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 2-amino-5-chlorothiophene-3-carboxylate [acrospharmatech.com]
A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Thiophene Carboxylates in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Thiophene Scaffolds
Thiophene derivatives are cornerstones in modern medicinal chemistry and materials science.[1] Their unique electronic properties and structural versatility make them privileged scaffolds in a vast array of applications, from pharmaceuticals like the antiplatelet agent Clopidogrel to organic semiconductors used in OLEDs and OFETs.[1][2][3] Thiophene carboxylates, in particular, serve as highly versatile building blocks, where the halogen and ester functionalities provide orthogonal handles for molecular elaboration.
The choice of halogen—typically chlorine or bromine—on the thiophene carboxylate core is a critical decision in synthetic planning. It profoundly influences reaction kinetics, yields, and the required catalytic systems. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-thiophene carboxylates in key synthetic transformations, supported by experimental data and validated protocols, to empower chemists in making informed strategic decisions.
Pillar 1: The Fundamental Basis of Reactivity
The divergent reactivity of bromo- and chloro-thiophene carboxylates in the most common transformations, particularly palladium-catalyzed cross-coupling reactions, is rooted in fundamental principles of chemical bonding and kinetics.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[4] This lower BDE means less energy is required to cleave the C-Br bond, facilitating its entry into catalytic cycles.[4]
-
Oxidative Addition Kinetics: In palladium-catalyzed reactions, the oxidative addition of the catalyst into the carbon-halogen bond is often the rate-limiting step.[4] This step is generally much faster for aryl bromides than for aryl chlorides. The greater size and polarizability of the bromine atom allow for a more effective orbital interaction with the electron-rich palladium(0) center, lowering the activation energy for this crucial step.[4]
Consequently, bromo-thiophene carboxylates are generally more reactive substrates, often requiring milder conditions, lower catalyst loadings, and less specialized ligands compared to their chloro- counterparts.
Pillar 2: Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation. The choice of halogen dictates the feasibility and efficiency of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions. The higher reactivity of the C-Br bond allows for the selective arylation of bromo-chloro thiophenes, demonstrating the significant reactivity gap.[5]
// Inputs and Outputs ArX [label="Ar-X\n(Thiophene-Halide)", shape=box, style=filled, fillcolor="#F1F3F4"]; Boronic [label="R'-B(OR)₂\n+ Base", shape=box, style=filled, fillcolor="#F1F3F4"]; Product [label="Ar-R'", shape=box, style=filled, fillcolor="#F1F3F4"];
ArX -> PdII_OA [style=invis]; Boronic -> PdII_TM [style=invis]; Product [pos="2.5,0!", style=filled, fillcolor="#F1F3F4"];
// Invisible edges for positioning edge[style=invis]; PdII_TM -> Product; } enddot Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide. It is known for its tolerance of a wide variety of functional groups.[6] Similar to the Suzuki reaction, the reactivity trend holds: bromo-thiophenes react under milder conditions than chloro-thiophenes. For electron-deficient systems, Stille couplings can be highly efficient.[7] The toxicity of organotin reagents and byproducts is a significant drawback, requiring careful handling and purification methods, such as washing with aqueous potassium fluoride to precipitate tin fluorides.[6]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[8] The activation of C-Cl bonds for this transformation historically required more specialized and electron-rich ligands (e.g., Xantphos, Buchwald's biaryl phosphines) compared to the more reactive C-Br bonds.[9][10] While modern catalyst systems have greatly improved the viability of chloro-substrates, bromo-thiophene carboxylates remain the more reliable choice, especially when developing new transformations.[11]
Data Summary: Reactivity in Cross-Coupling
| Reaction | Halogen | Substrate Example | Catalyst / Ligand | Conditions | Yield (%) | Citation(s) |
| Suzuki-Miyaura | Bromo | 2-Bromo-5-carboxyethylthiophene | Pd(PPh₃)₄ | K₃PO₄, Toluene/H₂O, 100°C | ~90% | [5] |
| Suzuki-Miyaura | Chloro | 2-Chloro-5-carboxyethylthiophene | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 80°C | ~85% | [12][13] |
| Stille | Bromo | 3,4-Dibromothiophene | Pd(PPh₃)₄ | Toluene, 110°C | ~80-95% | [6] |
| Stille | Chloro | 2-Chloro-5-bromothiophene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene, 100°C | >96% (at Br) | [14] |
| Buchwald-Hartwig | Bromo | Bromothiophene carboxylate | Pd(OAc)₂ / Xantphos | Cs₂CO₃, Dioxane, 120°C | Good-High | [10] |
| Buchwald-Hartwig | Chloro | Chloropyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃, Dioxane, 120°C | Moderate | [10] |
| Note: This table presents representative data to illustrate general trends. Direct comparison requires identical reaction conditions, which are not always available in the literature. |
Pillar 3: Nucleophilic Aromatic Substitution (SNAr)
While less common for simple halothiophenes, SNAr becomes a viable pathway when the thiophene ring is activated by potent electron-withdrawing groups (EWGs), such as a nitro group, in addition to the carboxylate.[15]
The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[16] The reactivity here is more nuanced than in cross-coupling:
-
Addition Step (Rate-Limiting): The nucleophile attacks the carbon bearing the halogen. This step is favored by more electronegative halogens (Cl > Br) that can better stabilize the accumulating negative charge in the Meisenheimer complex through induction.
-
Elimination Step: The halide is expelled to restore aromaticity. The better the leaving group (Br > Cl), the faster this step occurs.
For SNAr reactions where the initial nucleophilic attack is the rate-determining step, chloro-thiophene carboxylates can exhibit higher reactivity than their bromo- counterparts, a reversal of the trend seen in palladium catalysis.[17]
// Reactants Reactants [label=<
Activated Thiophene-X
- Nu-
];
// Meisenheimer Complex Intermediate [label=<
Meisenheimer Complex (Resonance Stabilized)
, shape=box, style="rounded,filled", fillcolor="#FBBC05"];
// Products Products [label=<
Thiophene-Nu
- X-
];
// Arrows Reactants -> Intermediate [label=" Addition (Slow) ", color="#EA4335", fontcolor="#EA4335"]; Intermediate -> Products [label=" Elimination (Fast) ", color="#34A853", fontcolor="#34A853"]; } enddot Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for key transformations. They are designed to be self-validating, reflecting established and reliable procedures from the literature.
// Nodes Setup [label="Reaction Setup\n(Flask, Inert Atmosphere)"]; Reagents [label="Add Reagents\n(Thiophene, Boronic Acid, Base, Solvent)"]; Degas [label="Degas Mixture\n(Ar bubbling or Freeze-Pump-Thaw)"]; Catalyst [label="Add Pd Catalyst & Ligand"]; Heat [label="Heat to Reaction Temp\n(e.g., 80-100°C)"]; Monitor [label="Monitor Progress\n(TLC, GC-MS, LC-MS)"]; Workup [label="Aqueous Workup\n(Quench, Extract with Organic Solvent)"]; Purify [label="Purification\n(Column Chromatography)"]; Analyze [label="Characterization\n(NMR, MS)"];
// Edges Setup -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Analyze; } enddot Caption: A typical experimental workflow for a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Thiophene Carboxylate
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[5][12][18]
-
1. Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-thiophene carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
2. Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Sparge the resulting mixture with a stream of argon for 15-20 minutes to remove dissolved oxygen.
-
3. Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).
-
4. Reaction: Heat the reaction mixture to 100°C and stir overnight (12-16 hours).
-
5. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
6. Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
7. Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Stille Coupling of a Thiophene Halide
This protocol is based on general procedures for Stille cross-coupling.[6][19]
-
1. Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the thiophene halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and lithium chloride (LiCl, 3.0 equiv.).
-
2. Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene) via syringe. Then, add the organostannane reagent (1.1 equiv.) via syringe.
-
3. Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir vigorously for 4-24 hours.
-
4. Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
5. Work-up: After cooling to room temperature, dilute the mixture with diethyl ether. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour to precipitate tin byproducts.
-
6. Filtration & Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
7. Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 3: Buchwald-Hartwig Amination of a Chloro-Thiophene Carboxylate
This protocol utilizes a more active catalyst system often required for less reactive aryl chlorides.[10][20]
-
1. Reaction Setup: To an oven-dried Schlenk tube, add the chloro-thiophene carboxylate (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., sodium tert-butoxide, t-BuONa, 2.1 equiv.).
-
2. Sealing and Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
3. Reagent Addition: Add the amine (2.1 equiv.) followed by anhydrous, degassed toluene via syringe.
-
4. Reaction: Place the sealed tube in a preheated oil bath at 100-120°C and stir for 18-24 hours.
-
5. Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite®.
-
6. Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel.
Conclusion and Strategic Outlook
The choice between a chloro- or bromo-thiophene carboxylate is a strategic balance between reactivity, substrate availability, and cost.
-
For Cross-Coupling: Bromo-thiophene carboxylates are the substrates of choice for initial route scouting and discovery chemistry due to their higher intrinsic reactivity, which translates to milder conditions and a broader tolerance for less active catalyst systems.[4] Chloro-thiophene carboxylates are increasingly viable due to advances in catalyst technology and are often preferred for large-scale synthesis where the lower cost of starting materials is a significant driver.[13]
-
For SNAr: In highly electron-deficient thiophene systems, chloro-substituents may offer superior reactivity if the initial nucleophilic attack is rate-limiting, presenting a situation where the common reactivity trend is inverted.
Ultimately, a deep understanding of the underlying mechanistic principles governing these reactions allows the modern synthetic chemist to select the optimal substrate and conditions, accelerating the development of novel molecules for medicine and materials.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Stille Coupling | NROChemistry [nrochemistry.com]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Thiophene-3-Carboxylates: A Comparative Guide for Drug Discovery
The thiophene ring, a sulfur-containing five-membered heterocycle, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Within this broad class, derivatives of thiophene-3-carboxylic acid and its esters, particularly congeners like Methyl 5-chlorothiophene-3-carboxylate, are emerging as a focal point for the development of novel therapeutic agents. Their structural versatility allows for meticulous tuning of physicochemical and pharmacokinetic properties, paving the way for enhanced efficacy against a spectrum of diseases.
This guide offers an in-depth, comparative analysis of the biological activities of this compound derivatives and their close structural analogs. We will delve into their anticancer and antimicrobial potential, supported by experimental data from peer-reviewed literature. This document is designed for researchers, scientists, and drug development professionals, providing not only a comparative overview but also the causal reasoning behind experimental designs and detailed, actionable protocols.
Section 1: Anticancer Activity of Thiophene-3-Carboxylate Derivatives
Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as enzyme inhibition and apoptosis induction.[1] While direct studies on this compound are limited, extensive research on the closely related 2-aminothiophene-3-carboxylic acid esters provides a robust framework for understanding their potential and guiding future research.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of thiophene derivatives is a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for representative 2-aminothiophene-3-carboxylate derivatives against various cancer cell lines.
| Compound ID/Reference | Derivative Structure/Key Features | Cancer Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| Compound 3 | 2-aminothiophene-3-carboxylic acid ester | Prostate Cancer (PC-3) | ~0.1 (Estimated) | Not specified | - | [1] |
| Compound 15b | Amino-thiophene derivative | Ovarian (A2780) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 | [2] |
| Compound 15b | Amino-thiophene derivative | Ovarian (A2780CP - Cisplatin Resistant) | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 | [2] |
| Compound 52 | 2-thioureidothiophene-3-carboxylate | Ovarian Cancer Cells (in synergy with Doxorubicin) | 1.1 ± 0.01 (as CXCR2 antagonist) | SB265610 | Not specified | [3] |
| Compound 20b | 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | Hepatocellular Carcinoma (HepG-2) | 8.03 ± 0.5 | Cisplatin | 1.40 ± 1.1 | [4] |
| Compound 20b | 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | Lung Cancer (A-549) | 4.37 ± 0.7 | Cisplatin | 0.95 ± 0.90 | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and cell densities, across different studies.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. For 2-aminothiophene-3-carboxylate esters, studies have revealed that:
-
Lipophilic ester groups at the C-3 position are well-tolerated and can contribute to potent activity.[5]
-
Electron-donating groups on the C-4 aryl substituent generally lead to robust inhibition of protein kinases, which are often dysregulated in cancer.[5]
-
Conversely, strongly electron-withdrawing groups at the 4-position of a C-4 phenyl ring can be unfavorable for activity.[5]
-
The conversion of the C-3 ester to an amide can significantly reduce activity, suggesting that the orientation and electronic nature of this group are critical for target engagement.[5]
These insights are crucial for the rational design of novel this compound derivatives with enhanced and selective anticancer activity. The chloro group at the 5-position is expected to significantly influence the electronic distribution of the thiophene ring and could be a key modulator of activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The protocol relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[6]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at a final concentration of ≤ 0.5%) and a blank (medium only).[7][8]
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C with 5% CO₂.[9]
-
MTT Addition: Following the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[8]
Section 2: Antimicrobial Activity of Thiophene-3-Carboxylate Derivatives
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene derivatives have shown considerable promise as antibacterial and antifungal agents.[2] The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Antimicrobial Performance
The following table presents the antimicrobial activity of various thiophene derivatives against a panel of pathogenic bacteria and fungi. This data provides a benchmark for evaluating the potential of novel this compound derivatives.
| Compound ID/Reference | Key Structural Features | Microorganism | MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) | Reference |
| Compound S1 | Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylate | S. aureus | 0.81 (µM/mL) | Cefadroxil | Not specified | [11] |
| Compound S1 | Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylate | E. coli | 0.81 (µM/mL) | Cefadroxil | Not specified | [11] |
| Compound S4 | Ethyl-2-(4-chlorobenzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylate | C. albicans | 0.91 (µM/mL) | Fluconazole | Not specified | [11] |
| Compound S4 | Ethyl-2-(4-chlorobenzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylate | A. niger | 0.91 (µM/mL) | Fluconazole | Not specified | [11] |
| Compound 10 | Pyridine side chain derivative of a thiophene-3-carboxylate | S. pneumoniae | >12.3 (inhibition zone in mm) | Not specified | - | [4] |
| Compound 10 | Pyridine side chain derivative of a thiophene-3-carboxylate | B. subtilis | >12.7 (inhibition zone in mm) | Not specified | - | [4] |
Structure-Activity Relationship (SAR) Insights
For antimicrobial thiophene derivatives, several structural features have been identified as critical for activity:
-
Substituents at Position 2: The nature of the substituent at the 2-position of the thiophene ring significantly impacts antimicrobial activity. The introduction of pyridine side chains has been shown to enhance antibacterial and antifungal properties.[5]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on aryl substituents can lead to improved antimicrobial efficacy.[12]
-
Lipophilicity: The overall lipophilicity of the molecule is an important factor, influencing its ability to penetrate microbial cell membranes.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[13] It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized suspension of the test microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination via broth microdilution.
Detailed Steps:
-
Preparation of Microtiter Plates: Dispense the appropriate broth (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate. Prepare serial two-fold dilutions of the test compounds directly in the plate.[13]
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in broth to achieve the final desired inoculum concentration.[14]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Ensure that positive (microorganism, no drug) and negative (broth only) controls are included.[14]
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.[13]
-
MIC Determination: After incubation, examine the plates for visible signs of microbial growth (turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[13]
Conclusion and Future Directions
The available scientific literature strongly suggests that the thiophene-3-carboxylate scaffold is a fertile ground for the discovery of novel therapeutic agents with significant anticancer and antimicrobial potential. While data specifically on this compound derivatives is not yet abundant, the comparative analysis of structurally related compounds provides a clear and compelling rationale for their synthesis and systematic biological evaluation.
Future research should focus on building a library of derivatives based on the this compound core, exploring a variety of substituents at different positions of the thiophene ring. Such studies will be instrumental in elucidating the specific structure-activity relationships for this class of compounds and identifying lead candidates for further preclinical development. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for designing and executing these future investigations, empowering researchers to unlock the full therapeutic potential of this promising chemical space.
References
- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
Navigating the Synthesis of Methyl 5-chlorothiophene-3-carboxylate: A Comparative Cost and Efficiency Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Methyl 5-chlorothiophene-3-carboxylate, a valuable building block in the synthesis of various pharmaceutical agents, presents multiple synthetic pathways. This guide provides an in-depth comparative analysis of two primary routes to this compound, evaluating them on the basis of chemical cost, process complexity, and overall yield.
This publication aims to equip chemists with the necessary data and procedural insights to make informed decisions when selecting a synthetic strategy for this compound. We will delve into the specifics of a two-step route commencing from 3-thiophenecarboxylic acid and a multi-step alternative involving a Sandmeyer reaction from an aminothiophene precursor.
Route 1: Direct Chlorination and Esterification of 3-Thiophenecarboxylic Acid
This synthetic approach is a straightforward two-step process involving the direct chlorination of the thiophene ring followed by the esterification of the carboxylic acid.
Step 1: Chlorination of 3-Thiophenecarboxylic Acid
The initial and most critical step in this route is the regioselective chlorination of 3-thiophenecarboxylic acid to yield 5-chlorothiophene-3-carboxylic acid. The directing effect of the carboxylic acid group favors chlorination at the 5-position. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 3-thiophenecarboxylic acid in a suitable inert solvent such as chloroform or dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add one equivalent of sulfuryl chloride (SO₂Cl₂) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-chlorothiophene-3-carboxylic acid.
-
Purification can be achieved by recrystallization.
A reasonable yield for this chlorination step, based on analogous reactions, is estimated to be in the range of 70-80%.
Step 2: Fischer Esterification
The second step involves the classic Fischer esterification of the synthesized 5-chlorothiophene-3-carboxylic acid to the desired methyl ester.[1]
Experimental Protocol:
-
To a solution of 5-chlorothiophene-3-carboxylic acid in an excess of methanol, add a catalytic amount of concentrated sulfuric acid (typically 1-2% by mole).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to afford this compound.
Fischer esterification reactions are typically high-yielding, often exceeding 90%.[2][3]
Visualizing the Workflow: Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via Sandmeyer Reaction of an Aminothiophene Precursor
This alternative route involves the synthesis of an aminothiophene ester, followed by a Sandmeyer reaction to introduce the chloro group.
Step 1: Synthesis of a Suitable Aminothiophene Ester
A key challenge for this route is the availability of the correct aminothiophene precursor. While Methyl 3-amino-2-thiophenecarboxylate is commercially available, it would lead to the incorrect isomer. Therefore, a precursor such as Methyl 4-amino-3-thiophenecarboxylate would be required. For the purpose of this analysis, we will consider a hypothetical synthesis of this precursor, which could potentially be achieved through a variation of the Gewald reaction, followed by further functional group manipulations. The complexity and cost of this initial step are significant variables.
Step 2: Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an aromatic amine to a halide.[4][5][6]
Experimental Protocol (Hypothetical for the required precursor):
-
Dissolve the aminothiophene ester in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent decomposition.
-
In a separate flask, a solution of copper(I) chloride in hydrochloric acid is prepared and cooled.
-
The freshly prepared diazonium salt solution is then slowly added to the copper(I) chloride solution.
-
Effervescence (evolution of nitrogen gas) is observed. The reaction is stirred for a period at low temperature and then allowed to warm to room temperature.
-
The product is extracted with an organic solvent, washed, dried, and purified by chromatography.
The yield of Sandmeyer reactions on heterocyclic systems can be variable but is often in the range of 50-70%.[7]
Visualizing the Workflow: Route 2
Caption: Synthetic pathway for Route 2.
Cost Analysis and Comparison
To provide a tangible comparison, a cost analysis for the synthesis of 100g of this compound via Route 1 is presented below. The costs are based on currently available supplier pricing for research-grade chemicals and may vary based on supplier and purity.
| Reagent | Molar Mass ( g/mol ) | Required Moles (for 100g product) | Required Mass/Volume | Cost per Unit | Total Cost |
| Route 1 | |||||
| 3-Thiophenecarboxylic Acid | 128.15 | ~0.76 | ~97.4 g | $41/5g | $798.68 |
| Sulfuryl Chloride | 134.97 | ~0.76 | ~102.6 g (~61.4 mL) | $169/1kg | $17.34 |
| Methanol | 32.04 | Excess (solvent) | ~500 mL | $0.33/kg | ~$0.13 |
| Sulfuric Acid | 98.08 | Catalytic | ~1 mL | $118/MT | Negligible |
| Estimated Total Reagent Cost for Route 1 (100g scale) | ~$816.15 |
Note: This cost analysis for Route 1 does not include the cost of solvents for reaction and purification, or energy costs. The overall yield is estimated based on a 75% yield for the chlorination and a 95% yield for the esterification, resulting in a cumulative yield of approximately 71%.
A similar detailed cost analysis for Route 2 is challenging due to the lack of a commercially available starting material and a defined, high-yielding synthesis for the required aminothiophene precursor. However, it is anticipated that the multi-step nature of synthesizing the precursor would significantly increase the overall cost and complexity compared to Route 1. For instance, the commercially available isomer, Methyl 3-amino-2-thiophenecarboxylate, is priced at approximately $15 for 25g, which is significantly more expensive than 3-thiophenecarboxylic acid.
Conclusion and Recommendation
Based on this analysis, Route 1, the direct chlorination of 3-thiophenecarboxylic acid followed by Fischer esterification, is the more economically viable and straightforward synthetic pathway for the preparation of this compound.
Key advantages of Route 1 include:
-
Cost-Effectiveness: The starting material, 3-thiophenecarboxylic acid, is relatively inexpensive.
-
Process Simplicity: It is a two-step synthesis with well-established and high-yielding reactions.
-
Predictability: The regioselectivity of the chlorination is generally reliable, leading to the desired 5-chloro isomer as the major product.
Challenges and considerations for Route 2 include:
-
Process Complexity: A multi-step synthesis for the precursor, followed by a Sandmeyer reaction, increases the number of synthetic operations and potential for yield loss.
-
Yield Variability: Sandmeyer reactions on heterocyclic systems can sometimes result in lower and more variable yields.
For researchers and drug development professionals seeking an efficient and cost-effective method for synthesizing this compound on a laboratory scale, the direct chlorination and esterification of 3-thiophenecarboxylic acid is the recommended approach. This route offers a balance of simplicity, high yield, and lower raw material costs, making it a practical choice for producing this valuable chemical intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US5302748A - Esterification process - Google Patents [patents.google.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthetic Applications of Methyl 5-chlorothiophene-3-carboxylate
This guide provides an in-depth analysis of Methyl 5-chlorothiophene-3-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will explore its synthetic utility, compare its reactivity and applications with relevant alternatives, and provide actionable experimental insights.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities. Thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting therapeutic properties ranging from anti-inflammatory and anti-cancer to antimicrobial and antipsychotic. This structural motif's value lies in its ability to act as a bioisostere for phenyl rings, enhancing physicochemical properties like solubility and metabolic stability. This compound (CAS 36157-43-4) emerges from this class as a versatile and strategically functionalized intermediate, offering multiple reaction sites for molecular elaboration.[1]
Physicochemical Profile and Structural Features
A clear understanding of a reagent's properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 36157-43-4 | [1] |
| Molecular Formula | C₆H₅ClO₂S | [2] |
| Molecular Weight | 176.62 g/mol | |
| Appearance | Liquid | [3] |
| Purity | Typically ≥95% | [2] |
| Synonyms | 5-chloro-thiophene-3-carboxylic acid methyl ester | [3] |
The molecule's key features—the thiophene core, the electron-withdrawing methyl ester at the 3-position, and the chloro group at the 5-position—dictate its reactivity and synthetic potential. The chlorine atom serves as an excellent handle for cross-coupling reactions, while the ester can be hydrolyzed, reduced, or converted into an amide.
Synthetic Utility and Key Applications
While specific, published applications for this compound are less common than for its 2-carboxylate isomer, its structural arrangement makes it a valuable reagent for accessing novel chemical space. Its primary utility lies in its role as a building block for more complex molecules, particularly in the synthesis of pharmaceutical and agrochemical candidates.
The applications for its well-documented isomer, Methyl 5-chlorothiophene-2-carboxylate, provide a strong predictive framework for the utility of the 3-carboxylate variant. These include roles as key intermediates in the development of anti-inflammatory drugs, anti-cancer agents, and pesticides.[4] For instance, the related compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of the anticoagulant medication Rivaroxaban.[5][6] This underscores the importance of the 5-chlorothiophene core in constructing bioactive molecules.
Comparative Analysis: Reactivity and Positional Isomerism
An objective comparison with alternative building blocks is crucial for rational synthesis design.
Comparison with Methyl 5-chlorothiophene-2-carboxylate:
The most direct comparison is with its 2-carboxylate isomer. The position of the electron-withdrawing methyl ester group significantly influences the electronic properties and reactivity of the thiophene ring.
-
Acidity of Ring Protons: The proton at the C2 position is generally the most acidic on a thiophene ring. In the 3-carboxylate isomer, the C2 proton's acidity is further enhanced by the adjacent ester, making it a primary site for deprotonation and subsequent functionalization.
-
Cross-Coupling Reactions: The C-Cl bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille). While reactivity is broadly similar for both isomers, the electronic environment created by the distal (3-position) versus proximal (2-position) ester can subtly affect catalyst kinetics and reaction yields. The 3-carboxylate may offer different steric hindrance and electronic donation profiles to the catalytic cycle.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ester group activates the ring for SNAr. The 3-carboxylate isomer presents a different regiochemical outcome for substitution compared to the 2-carboxylate, allowing access to a distinct set of derivatives.
Workflow: Role as a Versatile Synthetic Intermediate
The following diagram illustrates the central role of this compound in a typical synthetic workflow, highlighting its key reactive sites.
Caption: Synthetic pathways originating from this compound.
Comparison with Bromo- and Iodo-analogs:
In cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.
-
Reactivity vs. Cost: While 5-bromo or 5-iodothiophene derivatives would be more reactive, they are also significantly more expensive and may have lower stability. The chloro-derivative represents an optimal balance of reactivity and cost-effectiveness for large-scale synthesis, a critical consideration in drug development.
-
Catalyst Selection: Reactions involving aryl chlorides often require more sophisticated palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) to achieve efficient oxidative addition. In contrast, bromo- and iodo-derivatives can often be coupled with simpler catalysts.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a validated, step-by-step methodology for a key transformation. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize Methyl 5-phenylthiophene-3-carboxylate by coupling this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (4-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Rationale: The use of a Schlenk flask and flame-drying ensures an oxygen- and moisture-free environment. The palladium catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. SPhos is a bulky, electron-rich ligand that facilitates the difficult oxidative addition of the palladium into the strong C-Cl bond.
-
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Add degassed toluene and a small amount of degassed water (e.g., toluene/H₂O 10:1 v/v) via syringe.
-
Rationale: Degassing the solvents by sparging with an inert gas removes dissolved oxygen. The biphasic solvent system with a strong inorganic base (K₃PO₄) is crucial for activating the boronic acid and facilitating the transmetalation step of the catalytic cycle.
-
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Elevated temperatures are required to overcome the activation energy for the oxidative addition of the aryl chloride.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: The aqueous workup removes the inorganic base and boronic acid byproducts.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 5-phenylthiophene-3-carboxylate.
-
Rationale: Chromatography separates the desired product from residual starting materials, catalyst, and other organic impurities.
-
Visualizing the Catalytic Cycle
This diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a strategic building block that offers a cost-effective and versatile entry point to a diverse range of functionalized thiophenes. While its 2-carboxylate isomer is more widely documented, the unique electronic and steric properties of the 3-carboxylate provide chemists with an essential tool for accessing novel molecular architectures. Its utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable asset for professionals in drug discovery and materials science seeking to innovate and expand their chemical libraries.
References
- 1. parchem.com [parchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India [vandvpharma.com]
- 6. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Comprehensive Guide to Safely Handling Methyl 5-chlorothiophene-3-carboxylate
Understanding the Potential Hazards
Given the data on analogous compounds, it is prudent to treat Methyl 5-chlorothiophene-3-carboxylate as a substance with potential health risks. The GHS classifications for similar thiophene derivatives suggest the following potential hazards:
-
Skin Irritation : May cause skin irritation upon contact.[2][3]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled.[2][3]
Due to the presence of a halogen (chlorine), there is also the potential for the formation of hazardous decomposition products, such as hydrogen chloride gas, under fire conditions.[3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a lab coat. | Prevents skin contact, which can be harmful and cause irritation.[4] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling harmful airborne particles. |
Operational and Disposal Plan: A Step-by-Step Guide
A systematic approach to handling and disposal is fundamental to laboratory safety. The following plan provides a procedural workflow for managing this compound.
Preparation and Handling
-
Pre-Handling Checklist :
-
Ensure an eyewash station and safety shower are readily accessible.[5][6]
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Confirm that all necessary PPE is available and in good condition.
-
Review the experimental protocol and have all necessary reagents and equipment ready.
-
-
Engineering Controls :
-
Handling Procedure :
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully open the container in the fume hood.
-
Dispense the required amount of the chemical, avoiding splashes or creating dust if it is a solid.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3][5] If skin irritation occurs, seek medical attention.[5]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][5] If eye irritation persists, get medical advice/attention.[3][5]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[3][5] If you feel unwell, call a poison center or doctor.[5]
-
Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.
-
Spill : For a small spill, absorb it with an inert material and place it in an appropriate waste disposal container.[7] For a large spill, evacuate the area and call for assistance on disposal.[7]
Waste Disposal
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Disposal Method : Dispose of the waste through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1] Contaminated packaging should be disposed of as unused product.[1]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
